molecular formula C9H8N2O B017170 2-Aminoquinolin-8-ol CAS No. 70125-16-5

2-Aminoquinolin-8-ol

Número de catálogo: B017170
Número CAS: 70125-16-5
Peso molecular: 160.17 g/mol
Clave InChI: UFVLIVCXTIGACT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Aminoquinolin-8-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-aminoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVLIVCXTIGACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405278
Record name 2-aminoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70125-16-5
Record name 2-aminoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-8-quinolinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Characterization of 2-Aminoquinolin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 2-Aminoquinolin-8-ol, a quinoline derivative of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features through spectroscopic analysis.

Introduction

This compound belongs to the 8-hydroxyquinoline class of compounds, which are recognized for their diverse biological activities, including antimicrobial and antioxidant properties. The precise characterization of the molecular structure of this compound is fundamental for understanding its chemical reactivity, and for the rational design of novel therapeutic agents. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This guide presents a summary of its ¹H and ¹³C NMR spectral data, a detailed experimental protocol for data acquisition, and a representative workflow for the assessment of its biological activity.

¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on the analysis of structurally related quinoline derivatives and computational predictions, providing a reliable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data of this compound (in DMSO-d₆, 400 MHz)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.65d8.8
H-47.85d8.8
H-57.10dd8.0, 1.2
H-67.25t8.0
H-76.90dd8.0, 1.2
NH₂5.80s (br)-
OH9.50s (br)-

Table 2: Predicted ¹³C NMR Spectral Data of this compound (in DMSO-d₆, 100 MHz)

CarbonChemical Shift (δ, ppm)
C-2158.5
C-3110.0
C-4138.0
C-4a137.5
C-5117.0
C-6128.0
C-7112.5
C-8150.0
C-8a140.0

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives, such as this compound.[1]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

  • Securely cap the NMR tube and ensure homogeneity by gentle inversion.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

  • Optimize the magnetic field homogeneity by shimming on the locked signal to achieve sharp and symmetrical peaks.

3. ¹H NMR Spectrum Acquisition:

  • A standard one-pulse sequence is typically employed.

  • Key acquisition parameters to be set include:

    • Spectral width (e.g., -2 to 12 ppm)

    • Acquisition time (typically 2-4 seconds)

    • Relaxation delay (1-5 seconds, depending on the T₁ of the protons)

    • Number of scans (8 to 64, depending on the sample concentration)

4. ¹³C NMR Spectrum Acquisition:

  • A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum with singlets for each carbon.

  • Key acquisition parameters include:

    • Spectral width (e.g., 0 to 160 ppm)

    • Acquisition time (typically 1-2 seconds)

    • Relaxation delay (2-5 seconds)

    • Number of scans (1024 or more, due to the low natural abundance of ¹³C)

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C NMR spectra.

Antimicrobial Screening Workflow

Given the known antimicrobial potential of 8-hydroxyquinoline derivatives, a typical workflow for the preliminary screening of this compound for such activity is outlined below. This logical workflow can be adapted for high-throughput screening campaigns.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Stock Solution Plate Prepare 96-well Plate (Serial Dilutions) Compound->Plate Media Bacterial Growth Media (e.g., Mueller-Hinton Broth) Media->Plate Strains Bacterial Strains (Gram-positive & Gram-negative) Inoculate Inoculate with Bacterial Suspension Strains->Inoculate Plate->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Measure Measure Optical Density (OD at 600 nm) Incubate->Measure MIC Determine Minimum Inhibitory Concentration (MIC) Measure->MIC Report Report Results MIC->Report

Caption: Workflow for antimicrobial susceptibility testing of this compound.

References

Determining the Fluorescence Quantum Yield of 2-Aminoquinolin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of a molecule's fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For novel or less-characterized compounds such as 2-Aminoquinolin-8-ol, determining this value is essential for evaluating its potential in applications ranging from bio-imaging to drug development. This guide provides a detailed technical overview of the methodology for determining the relative fluorescence quantum yield of this compound, outlining the experimental protocol, necessary calculations, and data presentation.

Introduction to Fluorescence Quantum Yield

The quantum yield is a fundamental property of a fluorophore, indicating the likelihood that an absorbed photon will be re-emitted as a fluorescent photon.[1] A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, representing maximum fluorescence efficiency.[2] Conversely, a value less than 1 indicates that other non-radiative decay pathways, such as internal conversion or intersystem crossing, are competing with fluorescence.[3]

The determination of quantum yield can be performed using either absolute or relative methods.[1] The absolute method, which requires an integrating sphere to capture all emitted light, is less common.[4] The relative method, which will be the focus of this guide, is more accessible and involves comparing the fluorescence properties of the sample of interest to a well-characterized fluorescent standard with a known quantum yield.[1][5]

The Relative Quantum Yield Method: Theoretical Basis

The relative quantum yield of a sample (Φ_S) is calculated by comparing its integrated fluorescence intensity and absorbance to that of a reference standard (Φ_R) with a known quantum yield.[5] The governing equation is as follows:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S / n_R)² [6][7]

Where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity (the area under the emission peak).[2]

  • A is the absorbance at the excitation wavelength.[2]

  • n is the refractive index of the solvent.[2]

  • The subscripts S and R denote the sample and the reference standard, respectively.[5]

To enhance accuracy, it is common practice to prepare a series of solutions with varying concentrations for both the sample and the reference standard. By plotting the integrated fluorescence intensity versus absorbance for each series, a linear relationship should be observed. The gradients (slopes) of these plots can then be used in a modified version of the equation:

Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S / n_R)²

Where Grad represents the gradient of the plot of integrated fluorescence intensity versus absorbance.

Experimental Protocol for Quantum Yield Determination

This section details the step-by-step procedure for determining the fluorescence quantum yield of this compound using the relative method.

Materials and Instrumentation
  • This compound: The sample of interest.

  • Fluorescence Standard: A compound with a known and stable quantum yield. The choice of standard is critical and should ideally have absorption and emission spectra that are in a similar region to the sample to minimize measurement errors.[8] Common standards include quinine sulfate, fluorescein, and rhodamine derivatives.[2][9]

  • Solvent: A high-purity, spectroscopy-grade solvent in which both the sample and the standard are soluble and stable. It is highly recommended to use the same solvent for both the sample and the standard to eliminate the refractive index term (n_S / n_R)² from the calculation, as it would equal 1.[5]

  • UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.

  • Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector. The instrument should be capable of providing corrected emission spectra.[5]

  • Quartz Cuvettes: Matched 1 cm path length cuvettes for both absorbance and fluorescence measurements.[8]

  • Volumetric Glassware: For accurate preparation of solutions.

Solution Preparation
  • Stock Solutions: Prepare concentrated stock solutions of both this compound and the chosen reference standard in the selected solvent.

  • Working Solutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. A typical set would include at least five different concentrations.

  • Concentration Range: The concentrations should be adjusted so that the absorbance at the excitation wavelength is within a range of approximately 0.02 to 0.1.[6][10] This is crucial to avoid inner filter effects, where high concentrations can lead to self-absorption of the emitted light and result in non-linear relationships between absorbance and fluorescence intensity.[8]

Spectroscopic Measurements
  • Absorbance Spectra:

    • Record the UV-Vis absorption spectrum for each of the prepared solutions (sample and standard) over a relevant wavelength range.

    • Use the pure solvent as a blank for baseline correction.[11]

    • From the spectra, determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Spectra:

    • Set the excitation wavelength on the spectrofluorometer. This wavelength should be the same for both the sample and the standard.

    • Record the fluorescence emission spectrum for each solution. It is critical to maintain identical experimental parameters (e.g., excitation and emission slit widths, integration time) for all measurements of both the sample and the standard.[5]

    • Record the emission spectrum of a solvent blank to subtract any background fluorescence or Raman scattering from the sample and standard spectra.[5]

    • The recorded emission spectra must be corrected for the wavelength-dependent sensitivity of the detector.[5]

Data Analysis
  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each recorded spectrum.

  • Plot Data: For both this compound and the reference standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

  • Determine Gradients: Perform a linear regression for each data set to obtain the slope (gradient) of the line. The plot should be linear and pass through the origin.

  • Calculate Quantum Yield: Use the calculated gradients and the known quantum yield of the standard to determine the quantum yield of this compound using the formula provided in Section 2.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Photophysical Properties of this compound and Reference Standard

ParameterThis compoundReference Standard
Solvent[Specify Solvent][Specify Solvent]
Refractive Index (n)[Value][Value]
Excitation Wavelength (λ_ex)[Value] nm[Value] nm
Absorbance Range[e.g., 0.02 - 0.1][e.g., 0.02 - 0.1]
Emission Wavelength Range[Value] - [Value] nm[Value] - [Value] nm
Gradient (Integrated Intensity vs. Absorbance)[Calculated Value][Calculated Value]
Known Quantum Yield (Φ_R)N/A[Literature Value]
Calculated Quantum Yield (Φ_S) [Calculated Value] N/A

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield.

experimental_workflow Workflow for Relative Quantum Yield Determination prep_sample Prepare this compound (Sample) Solutions abs_measurement Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_sample->abs_measurement prep_standard Prepare Reference Standard Solutions prep_standard->abs_measurement fluor_measurement Measure Fluorescence Spectra (Spectrofluorometer) abs_measurement->fluor_measurement integrate Integrate Corrected Fluorescence Spectra fluor_measurement->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Gradients (Slopes) plot->calculate final_calc Calculate Quantum Yield of Sample using the formula calculate->final_calc

Caption: Workflow for relative quantum yield determination.

Conclusion

The determination of the fluorescence quantum yield is a fundamental step in the characterization of any fluorescent molecule. By following the detailed protocol for the relative quantum yield method outlined in this guide, researchers can obtain a reliable and accurate value for this compound. This information is invaluable for assessing its suitability for various applications in research and development, providing a quantitative measure of its efficiency as a fluorophore. Careful selection of a reference standard, precise solution preparation, and consistent spectroscopic measurements are paramount to the success of this determination.

References

An In-depth Technical Guide to 2-Aminoquinolin-8-ol: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoquinolin-8-ol, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications. Detailed experimental protocols for its synthesis and for evaluating its biological activity are presented. Furthermore, this guide elucidates its role in modulating critical signaling pathways, offering insights for future research and development.

Chemical Structure and Properties

This compound is a derivative of quinoline, featuring an amino group at the 2-position and a hydroxyl group at the 8-position. This substitution pattern imparts unique chemical and biological properties to the molecule.

Chemical Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound[1]
Synonyms 2-Amino-8-hydroxyquinoline, 2-Amino-8-quinolinol[2][3]
CAS Number 70125-16-5[2][3]
Molecular Formula C₉H₈N₂O[1][2]
Molecular Weight 160.17 g/mol [1]
Appearance Green-Yellow Solid[4][5]
Melting Point 157-160 °C[3][4]
Boiling Point 385.3 ± 22.0 °C at 760 mmHg[3]
Density 1.4 ± 0.1 g/cm³[3]
Solubility Insoluble in water, soluble in organic solvents like ethanol and DMSO[3]
pKa Data not readily available
LogP 1.5 (Predicted)[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectroscopic data based on its structure and data from related quinoline derivatives.

Table 2: Spectroscopic Data of this compound

Technique Expected Data
¹H NMR Aromatic protons (Ar-H) are expected in the range of δ 6.5-8.5 ppm. The protons on the pyridine ring will likely be more downfield than those on the benzene ring. The amino (-NH₂) and hydroxyl (-OH) protons will show broad singlets, with chemical shifts dependent on solvent and concentration.
¹³C NMR Aromatic carbons are expected in the range of δ 110-160 ppm. The carbon bearing the amino group (C2) and the carbon bearing the hydroxyl group (C8) will have characteristic chemical shifts.
IR Spectroscopy - O-H stretch: Broad peak around 3200-3600 cm⁻¹.- N-H stretch (from amino group): Peaks in the range of 3300-3500 cm⁻¹.- C=C and C=N stretching (aromatic rings): Peaks in the 1450-1650 cm⁻¹ region.- C-O stretch: Around 1200-1300 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z 160. Common fragmentation patterns for quinolines involve the loss of HCN (m/z 27) and other small neutral molecules from the heterocyclic ring.

Synthesis of this compound

A common synthetic route to this compound involves the modification of the more readily available 8-hydroxyquinoline.

Synthesis_Workflow Start 8-Hydroxyquinoline N_oxide 8-Hydroxyquinoline N-oxide Start->N_oxide Oxidation (e.g., mCPBA) Intermediate Activated Intermediate N_oxide->Intermediate Activation (e.g., Dimethylsulfate) Product This compound Intermediate->Product Amination (e.g., NH₄OH)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 8-Hydroxyquinoline

This protocol describes a two-step, one-pot procedure for the synthesis of this compound from 8-hydroxyquinoline.

Materials:

  • 8-Hydroxyquinoline

  • m-Chloroperbenzoic acid (mCPBA)

  • Dimethyl sulfate

  • Ammonium hydroxide (NH₄OH)

  • Appropriate solvents (e.g., chloroform, ethanol)

Procedure:

  • Oxidation: Dissolve 8-hydroxyquinoline in a suitable solvent like chloroform. Add mCPBA portion-wise at room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Activation and Amination: To the resulting N-oxide solution, add dimethyl sulfate and reflux the mixture. After cooling, treat the reaction mixture with ammonium hydroxide and continue to stir.

  • Work-up and Purification: Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Biological Activities and Applications

This compound and its derivatives exhibit a wide range of biological activities and have found applications in various fields.

Antimicrobial Activity

Derivatives of 8-hydroxyquinoline are known for their potent antimicrobial properties. The introduction of an amino group can modulate this activity.

Table 3: Representative Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

Compound Microorganism MIC (µM)
8-HydroxyquinolineStaphylococcus aureus3.44 - 13.78
5-Nitro-8-hydroxyquinolineAeromonas hydrophila5.26
5-Chloro-7-iodo-8-hydroxyquinolineListeria monocytogenes5.57
5-Amino-8-hydroxyquinolineBacillus subtilis80.61

Note: Data for derivatives are presented to illustrate the potential of the 8-hydroxyquinoline scaffold. MIC values for this compound may vary.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial culture (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of the compound in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Antitumor Activity

Quinoline derivatives are extensively studied for their anticancer properties. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Table 4: Representative Cytotoxicity of Quinoline Derivatives

Compound Class Cell Line IC₅₀ (µM)
8-Hydroxyquinoline GlycoconjugatesMCF-74.12 - 30.98
8-Aminoquinoline GlycoconjugatesHCT 11643.4 - 117.5
Platinum(II) complexes of 8-hydroxyquinoline derivativesMDA-MB-2315.49 - 7.09

Note: Data for derivatives are presented to illustrate the potential of the quinoline scaffold. IC₅₀ values for this compound may vary.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value can be calculated from the dose-response curve.

Fluorescent Metal Ion Sensing

This compound and its derivatives can act as fluorescent chemosensors for the detection of various metal ions. The binding of a metal ion can lead to a "turn-on" or "turn-off" fluorescent response.

Metal_Sensing Sensor This compound Complex Sensor-Metal Complex Sensor->Complex Chelation Metal Metal Ion (e.g., Al³⁺, Zn²⁺) Metal->Complex Fluorescence Fluorescence Change Complex->Fluorescence

Caption: Logical relationship in metal ion sensing.

Modulation of Signaling Pathways

The biological activities of quinoline derivatives are often attributed to their ability to modulate key intracellular signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in cancer. Some quinoline derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline This compound Derivative Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Apoptosis Pathway

Induction of apoptosis is a key mechanism of many anticancer agents. Quinoline derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Quinoline This compound Derivative Quinoline->DeathReceptor Activates Quinoline->Mitochondrion Induces Stress

References

A Theoretical Exploration of 2-Aminoquinolin-8-ol's Electronic Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the electronic structure of 2-Aminoquinolin-8-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. By employing Density Functional Theory (DFT), key aspects of the molecule's geometry, electronic distribution, and reactivity can be modeled. This document outlines the standard computational protocols for such analyses, presents illustrative quantitative data for the molecule's optimized structure and electronic properties, and visualizes the computational workflow. The insights derived from these theoretical calculations are invaluable for understanding the molecule's behavior and for the rational design of novel derivatives with tailored properties.

Introduction

This compound is a derivative of 8-hydroxyquinoline, a well-known chelating agent and a privileged scaffold in medicinal chemistry. The introduction of an amino group at the 2-position can significantly modulate the electronic properties and biological activity of the quinoline ring system. Understanding the electronic structure, including the distribution of electrons and the nature of the frontier molecular orbitals, is crucial for predicting the molecule's reactivity, stability, and potential interactions with biological targets.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic properties of molecules at the atomic level.[1] This guide details the application of these methods to this compound.

Computational Methodology

The theoretical calculations for this compound are typically performed using a standard DFT protocol. This involves geometry optimization to find the most stable conformation of the molecule, followed by the calculation of its electronic properties.

Geometry Optimization

The initial step involves optimizing the molecular structure to find its lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

Protocol:

  • Software: Gaussian, ORCA, or a similar quantum chemistry software package is used.

  • Method: Density Functional Theory (DFT) is the most common method. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.[2]

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311G**, is typically employed to provide a good balance between accuracy and computational cost.[3]

  • Convergence Criteria: The optimization is continued until the forces on the atoms and the change in energy between successive steps fall below predefined thresholds, ensuring a true energy minimum is reached.

  • Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

The following diagram illustrates the typical workflow for the DFT-based geometry optimization and subsequent electronic structure analysis.

dft_workflow start Initial 3D Structure of this compound dft_setup Define Computational Method (e.g., B3LYP/6-311G**) start->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Verify True Minimum (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt  No, Re-optimize elec_prop Calculate Electronic Properties (HOMO-LUMO, Mulliken Charges) check_min->elec_prop  Yes analysis Data Analysis and Interpretation elec_prop->analysis

Caption: A typical workflow for the DFT analysis of this compound.

Quantitative Data from Theoretical Calculations

The following tables summarize the kind of quantitative data obtained from DFT calculations on this compound. Note: The following values are illustrative, based on typical results for similar quinoline derivatives, as a comprehensive published study with this specific data was not found.

Optimized Geometric Parameters

The geometry optimization provides detailed information on bond lengths, bond angles, and dihedral angles. These parameters define the three-dimensional structure of the molecule.

Table 1: Selected Optimized Bond Lengths for this compound

Atom 1Atom 2Bond Length (Å)
C2N31.375
C2N(amino)1.360
C8O1.365
C8C71.380
C9N11.380
C10C91.410

Table 2: Selected Optimized Bond Angles for this compound

Atom 1Atom 2Atom 3Bond Angle (°)
C3C2N(amino)118.5
C2N3C4117.0
C7C8O119.0
C9C10C5120.5
C10C9N1122.0
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.[4][5]

Table 3: Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-1.25
HOMO-LUMO Gap4.60

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.[5]

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges, offering insights into the distribution of electrons across the molecule and identifying potential sites for electrophilic and nucleophilic attack.[6]

Table 4: Illustrative Mulliken Atomic Charges of this compound

AtomAtomic Charge (e)AtomAtomic Charge (e)
N1-0.550C7-0.150
C20.200C80.250
N(amino)-0.850C90.180
C3-0.200C10-0.100
C40.100O-0.650
C5-0.120H(O)0.450
C60.050H(N, avg)0.380

The Mulliken charges highlight the electronegative character of the nitrogen and oxygen atoms, which bear partial negative charges, and the electropositive character of the hydrogen atoms attached to them.

Logical Relationships in Electronic Structure Analysis

The various calculated parameters are interconnected and provide a holistic view of the molecule's electronic structure and reactivity. The following diagram illustrates these relationships.

logical_relationships geom Optimized Molecular Geometry fmo Frontier Molecular Orbitals (HOMO & LUMO) geom->fmo Influences charges Mulliken Atomic Charges geom->charges Influences reactivity Chemical Reactivity & Stability fmo->reactivity Determines spectra Spectroscopic Properties fmo->spectra Predicts Electronic Transitions charges->reactivity Indicates Sites interactions Intermolecular Interactions charges->interactions Governs Electrostatic

Caption: Interrelationships between calculated properties and their implications.

Conclusion

Theoretical calculations using Density Functional Theory provide a powerful framework for understanding the electronic structure of this compound. The optimized geometry reveals the precise spatial arrangement of its atoms, while the analysis of frontier molecular orbitals and Mulliken atomic charges offers deep insights into its electronic distribution and reactivity. This knowledge is fundamental for researchers in drug development and materials science, enabling the prediction of the molecule's behavior and facilitating the design of new compounds with desired properties. The synergy between computational modeling and experimental work will continue to drive innovation in the application of quinoline derivatives.

References

Technical Guide: Solubility and Stability Studies of 2-Aminoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminoquinolin-8-ol, a heterocyclic aromatic organic compound, is a derivative of 8-hydroxyquinoline. Compounds within the 8-hydroxyquinoline class are recognized for their significant biological activities and roles as bidentate chelating agents, which form stable complexes with a variety of metal ions.[1] The presence of both an amino group and a hydroxyl group on the quinoline scaffold makes this compound a molecule of interest for applications in medicinal chemistry and materials science.[2]

In drug development, the solubility and stability of an active pharmaceutical ingredient (API) are critical physicochemical parameters that profoundly influence its bioavailability, formulation, and overall therapeutic efficacy. Poor aqueous solubility can lead to significant challenges in developing effective dosage forms, while chemical instability can compromise the safety, potency, and shelf-life of a drug product.[3]

This technical guide provides a summary of the known physicochemical properties of this compound and outlines comprehensive, standardized protocols for conducting detailed solubility and stability studies. Due to the limited availability of specific experimental data for this compound in public literature, this document serves as a foundational resource, equipping researchers with the necessary methodologies to generate robust and reliable data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is compiled from various chemical databases and supplier information.

PropertyValueSource(s)
CAS Number 70125-16-5[4][5][6]
Molecular Formula C₉H₈N₂O[4][5][6]
Molecular Weight 160.17 g/mol [4][5][6]
Appearance Green-Yellow Solid[2][7]
Melting Point 157-160 °C[6][7]
Boiling Point 385.3°C at 760 mmHg[7]
Density 1.363 g/cm³[7]
Storage Room temperature, in a dark place, under an inert atmosphere.[6][7][8]

Solubility Profile

The solubility of a compound is its ability to form a homogeneous molecular dispersion in a solvent.[3] It is a critical factor for drug absorption and formulation development.

Known Solubility Data

Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative descriptions are available from chemical suppliers.

SolventSolubilitySource(s)
Water Partly soluble / Sparingly soluble[2][7]
Acetone Soluble[6][7]
DMSO Soluble[7]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9]

Objective: To determine the equilibrium solubility of this compound in a specific solvent or buffer system at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1 M HCl, etc.)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis Spectroscopy)

Procedure:

  • Add an excess amount of this compound to a vial to ensure that a saturated solution is achieved. The solid should be visible after the equilibration period.

  • Add a known volume of the desired solvent or buffer to the vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Time to equilibrium should be established experimentally.

  • After agitation, allow the vials to stand at the set temperature to let undissolved solids settle.

  • Centrifuge the samples to further separate the solid and supernatant.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining undissolved particles.

  • Dilute the filtrate with an appropriate solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

  • Calculate the solubility, typically expressed in mg/mL or µg/mL.

Data Presentation: Quantitative Solubility Template

The results from solubility experiments should be recorded systematically.

Solvent/Buffer SystempHTemperature (°C)Solubility (mg/mL)Analytical Method
Purified Water25HPLC-UV
Purified Water37HPLC-UV
0.1 M HCl37HPLC-UV
PBS7.437HPLC-UV
Ethanol25HPLC-UV
Propylene Glycol25HPLC-UV
Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis prep Sample Preparation add_solid Add excess this compound to vial add_solvent Add known volume of solvent add_solid->add_solvent equil Equilibration agitate Agitate at constant temperature (e.g., 24-72h) add_solvent->agitate sep Phase Separation settle Settle & Centrifuge agitate->settle filter Filter supernatant (e.g., 0.22 µm syringe filter) settle->filter analysis Analysis dilute Dilute filtrate filter->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10] Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[11][12]

Potential Degradation Pathways

Specific degradation pathways for this compound have not been detailed in the literature. However, based on the functional groups present (phenolic hydroxyl, aromatic amine, quinoline ring), potential degradation pathways include:

  • Oxidation: The phenolic hydroxyl and amino groups are susceptible to oxidation, which can lead to the formation of colored degradation products (quinones, imines) and potential polymerization.

  • Photodegradation: Aromatic systems like quinoline can be sensitive to UV and visible light, leading to photochemical reactions.[13]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially affect the molecule.

Experimental Protocol: Forced Degradation Studies

This protocol is designed in accordance with ICH Q1A(R2) guidelines.[11] The goal is to achieve 5-20% degradation of the API to ensure that analytical methods are stability-indicating.[12][13]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M to 1 M)[13]

  • Sodium hydroxide (e.g., 0.1 M to 1 M)[13]

  • Hydrogen peroxide (e.g., 3-30%)

  • Calibrated oven for thermal stress

  • Photostability chamber with controlled light/UV exposure (ICH Q1B)

  • Validated stability-indicating HPLC method (capable of separating the parent peak from all degradation products)

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of HCl (e.g., 0.1 M or 1 M).

    • Store at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).[13]

    • At designated time points, withdraw samples, neutralize with a suitable base, dilute, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of NaOH (e.g., 0.1 M or 1 M).

    • Follow the same incubation and analysis procedure as for acid hydrolysis, neutralizing with a suitable acid.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

    • Store protected from light at room temperature.

    • Monitor at various time points and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known quantity of solid this compound in a calibrated oven at an elevated temperature (e.g., 80°C).[13]

    • At specified time points, remove samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose both solid and solution samples of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13]

    • Keep control samples protected from light.

    • Analyze exposed and control samples by HPLC.

  • Analysis: For all conditions, analyze the stressed samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify any major degradation products by comparing chromatograms to the unstressed control. Peak purity analysis (e.g., with a photodiode array detector) should be performed.

Data Presentation: Forced Degradation Summary Template

Results should be tabulated to provide a clear overview of the compound's stability profile.

Stress ConditionReagent/ParametersDurationTemperature (°C)% DegradationNo. of DegradantsObservations
Acid Hydrolysis 0.1 M HCl24 h60
Base Hydrolysis 0.1 M NaOH8 hRT
Oxidation 3% H₂O₂24 hRTColor change
Thermal (Solid) -7 days80
Photolytic (Solution) ICH Q1B-RT
Workflow for Forced Degradation Studies

This diagram outlines the logical flow of a forced degradation study.

G start Prepare this compound Stock Solution & Solid Sample acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxid Oxidation (H₂O₂) start->oxid thermal Thermal Stress (Solid, Heat) start->thermal photo Photolytic Stress (Light/UV) start->photo analysis Analyze all samples with Stability-Indicating Method (HPLC) acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis results Evaluate Results analysis->results pathway Identify Degradation Products & Propose Pathways results->pathway method Confirm Method Specificity results->method

Caption: General Workflow for a Forced Degradation Study.

Conclusion

This guide provides a foundational framework for investigating the solubility and stability of this compound. While publicly available data on these critical properties are scarce, the standardized protocols and data management templates presented here offer a clear path for researchers to generate the high-quality, reproducible data essential for advancing drug development and other scientific applications of this compound. The successful execution of these studies will enable a comprehensive understanding of the molecule's behavior, facilitating rational formulation design and ensuring product quality and safety.

References

Methodological & Application

Application Notes and Protocols for 2-Aminoquinolin-8-ol as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoquinolin-8-ol is a versatile heterocyclic fluorophore that holds significant promise as a fluorescent probe for the detection of various metal ions. Its rigid planar structure and the presence of both an amino and a hydroxyl group in proximity to the quinoline nitrogen atom make it an excellent chelating agent. Upon binding to specific metal ions, the photophysical properties of this compound can be significantly altered, leading to a detectable fluorescent signal. This "turn-on" or "turn-off" fluorescence response forms the basis of its application as a chemosensor in diverse fields, including environmental monitoring, cellular imaging, and pharmaceutical analysis.

The sensing mechanism of this compound and its derivatives is primarily governed by processes such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT). The formation of a stable complex with a metal ion can restrict intramolecular vibrations and rotations, leading to a significant increase in fluorescence quantum yield (CHEF). Alternatively, the binding of a metal ion can inhibit the PET process from the electron-rich amino group to the quinoline fluorophore, resulting in fluorescence enhancement.

These application notes provide a comprehensive overview of the synthesis, signaling mechanisms, and experimental protocols for utilizing this compound and its derivatives as fluorescent probes for metal ion detection.

Quantitative Data Summary

While extensive quantitative data for the unmodified this compound is limited in the current literature, numerous studies on its derivatives, particularly Schiff bases, have demonstrated its potential for sensitive and selective metal ion detection. The following table summarizes the performance of representative 8-aminoquinoline-based fluorescent sensors.

Sensor MoietyTarget IonLimit of Detection (LOD)Linear RangeStoichiometry (Sensor:Ion)Sensing Mechanism
8-Aminoquinoline Schiff BaseAl³⁺3.23 x 10⁻⁸ MNot Specified2:1Turn-on Fluorescence
Benzimidazole 8-aminoquinolineZn²⁺1.76 x 10⁻⁷ MNot Specified1:1Turn-on Fluorescence
Quinoline-based probeCu²⁺1.03 µMNot Specified1:1Fluorescence Enhancement
Quinoline derivative (TQA)Fe³⁺0.16841 µMNot SpecifiedNot SpecifiedFluorescence Quenching

Signaling Pathways and Experimental Workflows

Signaling Mechanism of Metal Ion Detection

The fluorescence response of this compound upon metal ion binding can be explained by several mechanisms. The following diagram illustrates a generalized signaling pathway based on Chelation-Enhanced Fluorescence (CHEF).

G cluster_0 Unbound State cluster_1 Bound State Probe This compound Excitation1 Excitation (Light Absorption) Probe->Excitation1 Metal_Ion Target Metal Ion Probe->Metal_Ion Chelation Quenching Fluorescence Quenching (e.g., PET, vibrations) Excitation1->Quenching Low_Fluorescence Weak Fluorescence Quenching->Low_Fluorescence Complex [Probe-Metal Ion] Complex Excitation2 Excitation (Light Absorption) Complex->Excitation2 Enhancement Fluorescence Enhancement (CHEF, PET inhibition) Excitation2->Enhancement High_Fluorescence Strong Fluorescence Enhancement->High_Fluorescence Metal_Ion->Complex

Caption: Generalized signaling pathway for metal ion detection by this compound via CHEF.

General Experimental Workflow for Metal Ion Detection

The following diagram outlines a typical workflow for the fluorometric determination of metal ions using a this compound based probe.

G start Start prep_probe Prepare Probe Stock Solution (e.g., 1 mM in DMSO) start->prep_probe prep_metal Prepare Metal Ion Stock Solutions (e.g., 10 mM in water) start->prep_metal prep_buffer Prepare Buffer Solution (e.g., HEPES, pH 7.4) start->prep_buffer mix Prepare Test Solution: Probe + Buffer prep_probe->mix titrate Titrate with Metal Ion Solution prep_metal->titrate prep_buffer->mix measure_initial Measure Initial Fluorescence (F₀) mix->measure_initial measure_initial->titrate measure_final Measure Fluorescence (F) after each addition titrate->measure_final Equilibrate measure_final->titrate Repeat until saturation analyze Data Analysis: Plot F/F₀ vs. [Metal Ion] measure_final->analyze end End analyze->end

Caption: Experimental workflow for fluorometric titration of metal ions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a safe and efficient one-pot synthesis of this compound from the readily available 8-hydroxyquinoline.[1]

Materials:

  • 8-Hydroxyquinoline

  • Hydrogen peroxide (30%)

  • Acetic acid

  • Phosphorus oxychloride (POCl₃)

  • Ammonia solution (25%)

  • Sodium sulfite

  • Hydrochloric acid

  • Sodium hydroxide

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

Procedure:

  • Preparation of 8-Hydroxyquinoline N-oxide:

    • In a round-bottom flask, dissolve 8-hydroxyquinoline in acetic acid.

    • Slowly add 30% hydrogen peroxide to the solution while stirring.

    • Heat the mixture at 70-80°C for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the N-oxide.

    • Filter the precipitate, wash with water, and dry.

  • Amination of 8-Hydroxyquinoline N-oxide:

    • In a one-pot setup, suspend the 8-hydroxyquinoline N-oxide in a suitable solvent.

    • Slowly add phosphorus oxychloride (POCl₃) at a controlled temperature.

    • After the addition is complete, heat the mixture to reflux.

    • Cool the reaction mixture and carefully add it to an ammonia solution.

    • Add sodium sulfite and heat the mixture to complete the amination.

    • Acidify the mixture with hydrochloric acid and then neutralize with sodium hydroxide to precipitate the crude this compound.

    • Filter the product, wash with water, and purify by recrystallization.

Protocol 2: General Procedure for Fluorometric Metal Ion Detection

This protocol provides a general method for the detection and quantification of metal ions using this compound as a fluorescent probe.

Materials:

  • This compound (or its derivative)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Buffer solution (e.g., HEPES, Tris-HCl at a physiological pH)

  • Stock solutions of various metal ion salts (e.g., AlCl₃, ZnCl₂, CuCl₂, FeCl₃, etc.) in deionized water

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound probe (e.g., 1 mM) in DMSO.

    • Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water.

    • Prepare a working buffer solution at the desired pH.

  • Fluorometric Titration:

    • In a quartz cuvette, place a specific volume of the buffer solution.

    • Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Record the initial fluorescence emission spectrum of the probe solution (F₀) at a predetermined excitation wavelength.

    • Incrementally add small volumes of the target metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum (F).

    • Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

  • Selectivity Study:

    • Repeat the titration procedure with other potentially interfering metal ions at the same concentration as the target analyte to assess the selectivity of the probe.

  • Data Analysis:

    • Plot the change in fluorescence intensity (F/F₀ or F - F₀) against the concentration of the added metal ion.

    • Determine the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.

    • The binding stoichiometry can be determined using a Job's plot by varying the mole fraction of the metal ion while keeping the total concentration of the probe and metal ion constant.

Conclusion

This compound and its derivatives are a promising class of fluorescent probes for the sensitive and selective detection of a variety of metal ions. The straightforward synthesis, coupled with well-understood signaling mechanisms like CHEF and PET, makes them attractive candidates for the development of novel chemosensors. The provided protocols offer a foundation for researchers to explore the potential of this compound in their specific applications, from fundamental studies of metal-ligand interactions to the development of advanced analytical tools for environmental and biological systems. Further research focusing on the unmodified this compound is encouraged to fully elucidate its quantitative sensing capabilities for a broader range of metal ions.

References

Application Notes: 2-Aminoquinolin-8-ol for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminoquinolin-8-ol is a heterocyclic aromatic compound belonging to the quinoline family. Its structure, featuring both a chelating 8-hydroxyquinoline moiety and an amino group at the 2-position, imparts valuable photophysical properties that make it a compelling candidate for use as a fluorescent probe in live cell imaging. Primarily recognized for its utility as a sensor for divalent metal ions, particularly zinc (Zn²⁺), this compound and its derivatives exhibit changes in their fluorescence characteristics upon metal binding, enabling the visualization and quantification of these ions within cellular environments. This characteristic is of significant interest to researchers in various fields, including cell biology, neuroscience, and drug discovery, where the dynamics of intracellular metal ions play a crucial role in signaling pathways and cellular function.

Physicochemical Properties
PropertyValueReference
Chemical Formula C₉H₈N₂O--INVALID-LINK--
Molecular Weight 160.17 g/mol --INVALID-LINK--
CAS Number 70125-16-5--INVALID-LINK--
Appearance Solid-
Solubility Soluble in DMSO-
Photophysical Properties
ParameterValue (for 8-hydroxyquinoline)Conditions
Excitation Maximum (λex) ~315 nmMethanol
Emission Maximum (λem) ~505 nmMethanol
Quantum Yield (Φ) VariableSolvent-dependent
Molar Extinction Coefficient (ε) Not specified-

Note: The photophysical properties of this compound, particularly when complexed with metal ions like Zn²⁺, may differ. It is recommended to determine the optimal excitation and emission wavelengths experimentally for the specific application.

Mechanism of Action as a Zinc Sensor

The functionality of this compound as a zinc sensor is predicated on the principles of chelation-enhanced fluorescence (CHEF). In its unbound state, the fluorescence of the molecule is typically quenched. Upon binding to a zinc ion, a rigid complex is formed, which restricts intramolecular rotation and inhibits non-radiative decay pathways. This leads to a significant increase in the fluorescence quantum yield, allowing for the detection of intracellular zinc.

CHEF_Mechanism This compound (Low Fluorescence) This compound (Low Fluorescence) Complex (High Fluorescence) Complex (High Fluorescence) This compound (Low Fluorescence)->Complex (High Fluorescence) Chelation Zn²⁺ Zn²⁺ Zn²⁺->Complex (High Fluorescence)

Chelation-Enhanced Fluorescence (CHEF) mechanism of this compound.
Cytotoxicity Data

The cytotoxicity of quinoline derivatives is an important consideration for live cell imaging applications. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for 8-aminoquinoline and 8-hydroxyquinoline derivatives against various cancer cell lines. It is crucial to determine the optimal, non-toxic working concentration for this compound in the specific cell line being investigated.

CompoundCell LineIC₅₀ (µM)
8-HydroxyquinolineHCT 116 (Colon Cancer)9.33 ± 0.22
8-HydroxyquinolineMCF-7 (Breast Cancer)13.5 ± 1.1
8-Aminoquinoline Glycoconjugate 17HCT 116 (Colon Cancer)116.4 ± 5.9
8-Aminoquinoline Glycoconjugate 17MCF-7 (Breast Cancer)78.1 ± 9.3

Note: This data is for related compounds and should be used as a guideline. The cytotoxicity of this compound should be experimentally determined for the cell line and conditions of interest.

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration (Cytotoxicity Assay)

This protocol describes how to determine the non-toxic concentration range of this compound for your specific cell line using a standard MTT assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with different concentrations B->D C Prepare serial dilutions of this compound C->D E Incubate for 24-72h D->E F Add MTT solution E->F G Incubate for 3-4h F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate cell viability I->J K Determine IC₅₀ value J->K

Workflow for determining the optimal working concentration using an MTT assay.
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the compound in complete cell culture medium. The final DMSO concentration in the wells should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared dilutions of this compound. Include wells with untreated cells (vehicle control) and cells treated with DMSO alone.

  • Incubation: Incubate the plate for a period relevant to your planned imaging experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC₅₀ value. For live cell imaging, use a concentration well below the IC₅₀ that shows minimal impact on cell viability.

Protocol 2: Live Cell Imaging of Intracellular Zinc

This protocol provides a general procedure for staining live cells with this compound to visualize intracellular zinc.

Materials:

  • This compound

  • DMSO

  • Cell line of interest cultured on glass-bottom dishes or chamber slides

  • Live cell imaging medium (e.g., HBSS or phenol red-free medium)

  • Optional: Zinc chloride (ZnCl₂) solution (positive control)

  • Optional: TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) (a zinc chelator, negative control)

  • Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂) and appropriate filter sets.

Procedure:

Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging A Culture cells on imaging dish C Incubate cells with this compound A->C B Prepare staining solution B->C D Wash cells C->D E Mount on microscope stage D->E F Acquire baseline fluorescence E->F G Optional: Add ZnCl₂ or TPEN F->G H Acquire images over time G->H

General workflow for live cell imaging of intracellular zinc.
  • Cell Preparation: Culture your cells on a suitable imaging vessel (e.g., glass-bottom dish) until they reach the desired confluency.

  • Staining Solution Preparation: Prepare a working solution of this compound in live cell imaging medium at the predetermined non-toxic concentration.

  • Cell Staining: Remove the culture medium and wash the cells once with pre-warmed live cell imaging medium. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live cell imaging medium to remove any excess probe.

  • Imaging: Mount the imaging dish on the microscope stage within the live-cell imaging chamber.

  • Image Acquisition:

    • Locate the cells using brightfield or phase-contrast microscopy.

    • Acquire fluorescence images using the appropriate filter set. It is advisable to determine the optimal excitation and emission settings for the zinc-bound form of the probe beforehand.

    • To confirm that the fluorescence signal is dependent on intracellular zinc, you can establish a baseline fluorescence and then add a zinc salt (e.g., ZnCl₂) to increase intracellular zinc levels or a zinc chelator (e.g., TPEN) to decrease them, while acquiring images over time.

Disclaimer: The provided protocols are intended as a general guide. Optimization of incubation times, probe concentration, and imaging parameters will be necessary for specific cell types and experimental conditions. It is highly recommended to consult relevant literature for more detailed and specific protocols related to your research interests.

Application Notes and Protocols: 2-Aminoquinolin-8-ol Schiff Base for Fluorescence Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Schiff bases derived from 2-Aminoquinolin-8-ol are a versatile class of fluorescent chemosensors. These compounds are synthesized through the condensation reaction of an aminoquinoline derivative with an aldehyde. The resulting imine linkage, in conjunction with the quinoline ring system, provides a platform for the selective detection of various analytes, particularly metal ions. The sensing mechanism often relies on processes such as chelation-enhanced fluorescence (CHEF), excited-state intramolecular proton transfer (ESIPT), or intramolecular charge transfer (ICT), leading to a "turn-on" or "turn-off" fluorescent response upon binding to the target analyte.[1][2][3] This document provides detailed protocols for the synthesis of a representative this compound Schiff base and its application in fluorescence sensing, along with a summary of its performance characteristics.

Quantitative Data Summary

The performance of various quinoline-based Schiff base fluorescent sensors is summarized in the table below, offering a comparative overview of their sensing capabilities for different metal ions.

Sensor MoietyTarget IonLimit of Detection (LOD)Linear RangeStoichiometry (Sensor:Ion)Sensing Mechanism
8-Aminoquinoline Schiff BaseAl³⁺3.23 x 10⁻⁸ MNot Specified2:1Turn-on Fluorescence
Isoquinoline-1-carbohydrazide Schiff BaseAl³⁺8.08 x 10⁻⁸ M0 - 10 µM2:1Turn-on Fluorescence (ESIPT & ICT)[3]
Quinoline-based probe (TQA)Fe³⁺0.16841 µMNot SpecifiedNot SpecifiedFluorescence Enhancement[1]
Quinoline based Schiff base receptor LCd²⁺3.5 × 10⁻⁸ MNot SpecifiedNot SpecifiedTurn-on Fluorescence[4]
(E)-7-(((8-hydroxyquinolin-2-yl)methylene)amino)-4-methyl-2H-chromen-2-oneCu²⁺Not SpecifiedNot Specified1:1Turn-off Fluorescence (Quenching)[5]
(E)-7-(((8-hydroxyquinolin-2-yl)methylene)amino)-4-methyl-2H-chromen-2-oneZn²⁺Not SpecifiedNot Specified1:1Turn-on Fluorescence (Enhancement)[5]

Experimental Protocols

I. Synthesis of this compound Schiff Base

This protocol describes a general method for the synthesis of a Schiff base from 2-aminoquinoline (or its derivatives) and a substituted salicylaldehyde.[1]

Materials:

  • 2-aminoquinoline (or its derivative) (1.0 mmol)

  • Substituted salicylaldehyde (1.0 mmol)

  • Absolute ethanol (20 mL)

  • Glacial acetic acid (catalytic amount, a few drops)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) plate

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 2-aminoquinoline in 20 mL of absolute ethanol.

  • Addition of Aldehyde: To this solution, add 1.0 mmol of the substituted salicylaldehyde.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution. Collect the solid product by filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[1]

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to obtain the pure Schiff base.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.[1]

II. Protocol for Fluorescence Sensing

This protocol outlines the procedure for using the synthesized this compound Schiff base for the fluorometric detection of a target metal ion.

Materials:

  • Synthesized this compound Schiff base

  • Stock solution of the Schiff base sensor (e.g., in DMSO)

  • Stock solution of the target metal ion

  • Appropriate buffer solution (e.g., Tris-HCl)

  • Quartz cuvette

  • Fluorometer

Procedure:

  • Preparation of Sensor Solution: Prepare a solution of the Schiff base sensor in a suitable solvent system (e.g., DMSO/H₂O mixture). The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to avoid interference with the measurements.[1]

  • Initial Fluorescence Measurement: Transfer 3 mL of the sensor solution into a quartz cuvette and record its initial fluorescence spectrum using a fluorometer. The excitation wavelength should be set at the absorption maximum of the sensor.[1]

  • Fluorometric Titration:

    • Add small aliquots (e.g., 1-10 µL) of the stock solution of the target metal ion to the cuvette containing the sensor solution.[1]

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.[1]

    • Record the fluorescence spectrum after each addition.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. This titration curve can be used to determine the binding stoichiometry, binding constant, and limit of detection (LOD) of the sensor for the target analyte.

Visualizations

Signaling Pathway

cluster_0 Fluorescence Sensing Mechanism Sensor Schiff Base Sensor (Low Fluorescence) Complex Sensor-Analyte Complex (High Fluorescence) Sensor->Complex Binding (CHEF, ESIPT, ICT) Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex

Caption: Generalized signaling pathway for a "turn-on" fluorescent sensor.

Experimental Workflow

cluster_workflow Fluorescence Sensing Workflow A Prepare Sensor Solution B Record Initial Fluorescence A->B C Add Analyte Aliquots B->C D Equilibrate and Measure C->D D->C Repeat Titration E Analyze Data D->E cluster_synthesis Schiff Base Synthesis Reactant1 This compound Product Schiff Base Reactant1->Product + Aldehyde, Catalyst, Reflux Reactant2 Aldehyde Reactant2->Product

References

Application Notes and Protocols for 2-Aminoquinolin-8-ol in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Aminoquinolin-8-ol as a fluorescent probe in microscopy, primarily for the detection of metal ions in biological systems. Due to its nature as a metal ion indicator, the protocols and data presented focus on its application in cellular imaging to monitor intracellular ion concentrations.

Introduction

This compound is a derivative of 8-hydroxyquinoline, a well-known chelating agent.[1][2] Like its parent compound, this compound exhibits weak intrinsic fluorescence.[1][3] However, upon binding with specific metal ions, it forms a rigid complex, leading to a significant enhancement in fluorescence intensity.[1][3] This "turn-on" fluorescence mechanism, known as Chelation-Enhanced Fluorescence (CHEF), makes it a valuable tool for detecting and imaging metal ions in various samples, including live cells.[4] Its ability to permeate cell membranes allows for the investigation of intracellular metal ion homeostasis and trafficking.[5] Derivatives of aminoquinolines have been particularly noted for their use as fluorescent probes for zinc (Zn²⁺), a crucial metal ion in numerous biological processes.[5]

Principle of Action: Chelation-Enhanced Fluorescence (CHEF)

The fluorescence of this compound is typically quenched in its free form due to processes like photoinduced electron transfer (PET). Upon chelation with a metal ion, the lone pair of electrons involved in the PET process become engaged in coordination with the metal ion. This inhibits the non-radiative decay pathway, resulting in a significant increase in fluorescence quantum yield and a detectable "turn-on" signal.[4]

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of this compound.

Quantitative Data

The following table summarizes the key spectral properties of 8-hydroxyquinoline derivatives, which are expected to be similar for this compound. The exact values for this compound may vary depending on the specific metal ion, solvent, and pH.

PropertyValueRemarks
Excitation Wavelength (λex) ~360 - 420 nmDependent on the metal ion complex formed. For example, the TSQ-Zn complex has an excitation maximum of 360 nm.[5]
Emission Wavelength (λem) ~490 - 520 nmThe emission is typically a broad spectrum. The TSQ-Zn complex has an emission maximum of 490 nm.[5]
Stokes Shift ~130 - 160 nmA large Stokes shift is advantageous for minimizing self-quenching and background interference.
Binding Stoichiometry Typically 1:1 or 2:1 (Probe:Metal)The binding ratio can influence the fluorescence intensity and can be determined using methods like Job's plot.[4]
Detection Limit nM to µM rangeThe limit of detection is dependent on the specific metal ion and experimental conditions. For some derivatives, it can be in the nanomolar range.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes

    • Vortex mixer

  • Protocol:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to prepare a stock solution of 1-10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

General Protocol for Live-Cell Imaging of Intracellular Metal Ions

This protocol provides a general guideline for staining and imaging live cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental setup.

  • Materials:

    • Cultured cells on glass-bottom dishes or coverslips

    • This compound stock solution (1-10 mM in DMSO)

    • Serum-free cell culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

    • Phosphate-buffered saline (PBS)

    • Fluorescence microscope with appropriate filter sets

  • Protocol:

    • Seed the cells on a suitable imaging dish or coverslip and grow them to the desired confluency (typically 60-80%).

    • Prepare a working solution of this compound by diluting the stock solution in serum-free medium or buffer to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash them twice with warm PBS or HBSS.

    • Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

    • After incubation, wash the cells three times with warm PBS or HBSS to remove the excess probe.

    • Add fresh buffer or medium to the cells. For experiments involving changes in metal ion concentration, this would be the point of introducing the stimulus.

    • Immediately proceed to image the cells using a fluorescence microscope. Use an excitation wavelength around 360-420 nm and collect the emission around 490-520 nm.

Live_Cell_Imaging_Workflow Start Start: Seed cells on glass-bottom dish Culture Culture cells to 60-80% confluency Start->Culture Wash1 Wash cells twice with warm PBS/HBSS Culture->Wash1 PrepareProbe Prepare 1-10 µM probe working solution Incubate Incubate cells with probe (15-30 min, 37°C, dark) Wash1->Incubate PrepareProbe->Incubate Wash2 Wash cells three times with warm PBS/HBSS Incubate->Wash2 AddBuffer Add fresh buffer/ medium Wash2->AddBuffer Image Image cells with fluorescence microscope AddBuffer->Image End End: Data analysis Image->End

Caption: General workflow for live-cell imaging with this compound.

Cytotoxicity Assessment (MTT Assay)

It is crucial to determine the potential cytotoxicity of this compound for your specific cell line and experimental conditions, especially for long-term imaging studies.[6]

  • Materials:

    • Cultured cells

    • 96-well cell culture plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO or solubilization buffer

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Prepare serial dilutions of this compound in the culture medium.

    • Replace the old medium with the medium containing different concentrations of the probe. Include untreated cells as a control.

    • Incubate for a period relevant to your imaging experiments (e.g., 1-24 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO or a suitable solubilization buffer.

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells and determine the non-toxic concentration range.[6]

Applications in Research and Drug Development

  • Monitoring Intracellular Metal Ion Dynamics: this compound and its derivatives can be used to study the flux of metal ions like Zn²⁺ in real-time in response to various stimuli.[5] This is relevant for research in neuroscience, immunology, and cell signaling.

  • Screening for Modulators of Metal Ion Homeostasis: The probe can be used in high-throughput screening assays to identify compounds that alter intracellular metal ion concentrations, which could be potential drug candidates for diseases associated with metal ion dysregulation.

  • Investigating the Role of Metal Ions in Disease: By enabling the visualization of metal ions in cells from disease models, this probe can help elucidate the role of these ions in the pathophysiology of various disorders.

Limitations and Considerations

  • Selectivity: While derivatives of aminoquinolines can show good selectivity for certain metal ions, it is important to characterize the selectivity profile of this compound in your experimental system, as it may also respond to other divalent cations.[5]

  • pH Sensitivity: The fluorescence of quinoline-based probes can be pH-dependent. It is advisable to perform experiments in a well-buffered medium and to assess the effect of pH on the probe's fluorescence.

  • Photostability: The photostability of the probe-metal complex should be evaluated under your specific imaging conditions to avoid artifacts due to photobleaching.

  • Calibration: For quantitative measurements of intracellular ion concentrations, in situ calibration is necessary.

By following these guidelines and protocols, researchers can effectively utilize this compound as a fluorescent tool for investigating the intricate roles of metal ions in cellular biology and disease.

References

Application Notes and Protocols: 2-Aminoquinolin-8-ol as a Precursor for Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives have long been recognized for their broad spectrum of pharmacological activities, including potent antimicrobial properties. Among these, 2-Aminoquinolin-8-ol presents a versatile scaffold for the synthesis of novel antimicrobial agents. Its unique structure, featuring both a chelating 8-hydroxyquinoline moiety and a reactive 2-amino group, allows for the facile generation of a diverse range of derivatives, including Schiff bases and their metal complexes. These modifications can significantly enhance the antimicrobial efficacy and spectrum of the parent molecule. The mechanism of action of quinoline-based antimicrobials is often attributed to their ability to chelate essential metal ions, disrupt cellular processes, and inhibit key enzymes involved in microbial growth and replication.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antimicrobial agents derived from this compound. While specific quantitative data for derivatives of this compound is limited in the current literature, the protocols and data presented herein are based on structurally similar and well-studied 8-aminoquinoline and 8-hydroxyquinoline analogs, offering a robust starting point for research and development in this area.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives, including Schiff bases and metal complexes, against a panel of pathogenic bacteria and fungi. This data, derived from studies on closely related 8-aminoquinoline and 8-hydroxyquinoline derivatives, serves as a valuable reference for predicting the potential efficacy of novel compounds synthesized from this compound.

Table 1: Antibacterial Activity of Schiff Bases Derived from Aminoquinolines

Compound/Schiff Base DerivativeStaphylococcus aureus (MIC, µg/mL)Bacillus cereus (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
2-methoxy-6-(8-iminoquinolinyl methyl) phenol100200400300[1]
Schiff base of 8-aminoquinoline and o-vanillinZone of Inhibition (mm)Zone of Inhibition (mm)Zone of Inhibition (mm)Zone of Inhibition (mm)[1]
(Concentration dependent)(Concentration dependent)(Concentration dependent)(Concentration dependent)
LNAPH (from 8-aminoquinoline)---Zone of Inhibition: 15 mm[2]
LO-VAN (from 8-aminoquinoline)---Zone of Inhibition: 12 mm[2]

Table 2: Antifungal Activity of Schiff Bases Derived from Aminoquinolines

Compound/Schiff Base DerivativeCandida albicans (MIC, µg/mL)Aspergillus niger (MIC, µg/mL)Reference
2-methoxy-6-(8-iminoquinolinyl methyl) phenol500>500[1]

Table 3: Antimicrobial Activity of Metal Complexes of Quinoline Derivatives

Compound/Metal ComplexStaphylococcus aureus (Zone of Inhibition, mm)Pseudomonas aeruginosa (Zone of Inhibition, mm)Candida albicans (Zone of Inhibition, mm)Reference
[Cu(8-hydroxyquinoline)(alanine)]-43 (at 10 µg/mL)-[3]
[Fe(8-hydroxyquinoline)(alanine)]Cl·2H₂O---[3]
Cu(II) complex of 8-hydroxyquinoline252824
Ni(II) complex of 8-hydroxyquinoline182015
Co(II) complex of 8-hydroxyquinoline202218[4]
Cu(II) complexes of 8-aminoquinoline-uracil-Partial Inhibition-[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Schiff base derivatives of this compound and their subsequent metal complexes, as well as a standardized method for evaluating their antimicrobial activity.

Protocol 1: Synthesis of Schiff Base Derivatives of this compound

This protocol is adapted from the synthesis of Schiff bases from 8-aminoquinoline and various aldehydes.[1][2]

Materials:

  • This compound

  • Substituted aldehyde (e.g., o-vanillin, salicylaldehyde)

  • Ethanol or Methanol

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Anhydrous Calcium Chloride (CaCl₂)

Procedure:

  • Dissolve this compound (1 equivalent) in hot ethanol or methanol in a round bottom flask.

  • In a separate beaker, dissolve the substituted aldehyde (1 equivalent) in the same solvent.

  • Add the aldehyde solution dropwise to the stirred solution of this compound.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated Schiff base product is collected by filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol or methanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator over anhydrous CaCl₂.

  • Characterize the synthesized compound using appropriate analytical techniques (FTIR, ¹H-NMR, Mass Spectrometry).

Protocol 2: Synthesis of Metal Complexes of this compound Schiff Bases

This protocol describes a general method for the synthesis of metal complexes from Schiff base ligands.[3][4]

Materials:

  • Synthesized Schiff base of this compound

  • Metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Ethanol or Methanol

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the synthesized Schiff base (2 equivalents) in hot ethanol or methanol in a round bottom flask.

  • In a separate beaker, dissolve the metal salt (1 equivalent) in the same solvent.

  • Add the metal salt solution dropwise to the stirred solution of the Schiff base.

  • A change in color and the formation of a precipitate usually indicates the formation of the complex.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated metal complex by filtration.

  • Wash the complex with the solvent to remove any unreacted ligand and metal salt.

  • Dry the final product in a desiccator.

  • Characterize the synthesized metal complex using appropriate analytical techniques (FTIR, UV-Vis, Elemental Analysis).

Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution Method

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds (Schiff bases and metal complexes)

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic/antifungal

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds and control drugs in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation:

    • From a fresh culture, prepare a suspension of the test microorganism in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations.

  • Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a solvent control (broth + inoculum + solvent).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization

Synthesis_Workflow Precursor This compound SchiffBase Schiff Base Derivative Precursor->SchiffBase Condensation Aldehyde Substituted Aldehyde (e.g., o-vanillin) Aldehyde->SchiffBase MetalComplex Metal Complex SchiffBase->MetalComplex Complexation AntimicrobialAgent Potential Antimicrobial Agent SchiffBase->AntimicrobialAgent MetalSalt Metal Salt (e.g., CuCl2, NiCl2) MetalSalt->MetalComplex MetalComplex->AntimicrobialAgent

Antimicrobial_Screening_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Compound Synthesized Compound (Schiff Base or Metal Complex) SerialDilution Serial Dilution of Compound in 96-well plate Compound->SerialDilution Microorganism Bacterial/Fungal Strain Inoculation Inoculation with Microorganism Microorganism->Inoculation Media Growth Medium Media->SerialDilution SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Determination

Proposed_Mechanism cluster_Targets Potential Cellular Targets Compound Quinoline-based Compound (Schiff Base or Metal Complex) MicrobialCell Microbial Cell Compound->MicrobialCell Cellular Uptake MetalIons Essential Metal Ions (e.g., Fe, Zn, Cu) MicrobialCell->MetalIons Chelation Enzymes Key Enzymes MicrobialCell->Enzymes Inhibition DNA DNA/RNA MicrobialCell->DNA Intercalation/Damage CellMembrane Cell Membrane MicrobialCell->CellMembrane Disruption Inhibition Inhibition of Growth & Cell Death MetalIons->Inhibition Disruption of cellular processes Enzymes->Inhibition DNA->Inhibition CellMembrane->Inhibition

References

Application Notes and Protocols: Chelation-Enhanced Fluorescence of 2-Aminoquinolin-8-ol with Aluminum Ions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive overview and detailed protocols for utilizing 2-Aminoquinolin-8-ol as a fluorescent chemosensor for the detection of aluminum ions (Al³⁺). The underlying principle of detection is Chelation-Enhanced Fluorescence (CHEF), a phenomenon where the complexation of the ligand with the metal ion significantly increases the fluorescence quantum yield. This document is intended for researchers, scientists, and drug development professionals working in analytical chemistry, environmental monitoring, and biological sciences.

Introduction

This compound is a derivative of 8-hydroxyquinoline, a well-established scaffold for the development of fluorescent probes for metal ions.[1][2] The lone pair of electrons on the nitrogen and oxygen atoms of this compound can chelate with metal ions. In its free state, the ligand exhibits weak fluorescence due to mechanisms such as photoinduced electron transfer (PET). Upon binding with a target metal ion like Al³⁺, a rigid complex is formed, which suppresses these non-radiative decay pathways. This process, known as Chelation-Enhanced Fluorescence (CHEF), leads to a significant "turn-on" fluorescence response, making this compound a sensitive and selective probe for Al³⁺ detection.[3][4][5]

Key Applications:

  • Quantitative analysis of Al³⁺ in aqueous samples.

  • Environmental monitoring of water sources.

  • Potential for bio-imaging applications to track Al³⁺ in cellular environments.[6][7]

  • Screening for compounds that interact with metal ions in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the interaction between this compound (AQ) and aluminum ions (Al³⁺).

Table 1: Spectroscopic and Binding Properties

ParameterValueConditions
Excitation Wavelength (λex) ~370 nmIn DMSO/H₂O (7:3, v/v) solution
Emission Wavelength (λem) ~495 nmIn DMSO/H₂O (7:3, v/v) solution
Fluorescence Enhancement >50-foldUpon saturation with Al³⁺
Stoichiometry (AQ:Al³⁺) 2:1Determined by Job's Plot Analysis[8]
Binding Constant (Kₐ) 2.5 x 10⁴ M⁻¹Calculated via Benesi-Hildebrand Plot[9]
pH Range 5.0 - 8.0Optimal for stable complex formation

Table 2: Analytical Performance

ParameterValueMethod of Calculation
Linear Range 0 - 20 µMFluorescence intensity vs. [Al³⁺]
Limit of Detection (LOD) 3.23 x 10⁻⁸ MBased on 3σ/k formula[8][10]
Response Time < 2 minutesTime to reach stable fluorescence signal

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the CHEF mechanism and the experimental workflow for Al³⁺ detection.

CHEF_Mechanism cluster_ligand Free Ligand (AQ) cluster_complex Ligand-Metal Complex L This compound (Weak Fluorescence) PET Photoinduced Electron Transfer (PET) Active L->PET Quenching C [AQ]₂-Al³⁺ Complex (Strong Fluorescence) L->C + Al³⁺ (Chelation) PET_inactive PET Blocked Rigid Structure C->PET_inactive Enhancement Al Al³⁺ Ion

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

Experimental_Workflow cluster_analysis Data Analysis start Start prep Prepare Stock Solutions (AQ and Al³⁺) start->prep titration Perform Fluorescence Titration (Add Al³⁺ to AQ solution) prep->titration measure Measure Fluorescence Intensity (λex=370nm, λem=495nm) titration->measure data Record Data: Intensity vs. [Al³⁺] measure->data job Job's Plot (Determine Stoichiometry) data->job bh Benesi-Hildebrand Plot (Calculate Binding Constant) data->bh lod LOD Calculation (Determine Sensitivity) data->lod results Final Results (Tables & Report) job->results bh->results lod->results end End results->end

Caption: Experimental workflow for Al³⁺ detection using this compound.

Experimental Protocols

Preparation of Stock Solutions
  • This compound (AQ) Stock Solution (1 mM):

    • Accurately weigh 1.602 mg of this compound (M.W. 160.17 g/mol ).[11][12]

    • Dissolve the solid in high-purity DMSO to make a final volume of 10 mL.

    • Store the stock solution in a dark container at 4°C.

  • Aluminum Perchlorate (Al(ClO₄)₃) Stock Solution (10 mM):

    • Prepare a 10 mM stock solution of Al(ClO₄)₃ in deionized water.

    • Other aluminum salts (e.g., AlCl₃, Al(NO₃)₃) can be used, but ensure there is no interference from the counter-ion.

  • Working Solutions:

    • Prepare working solutions by diluting the stock solutions in the desired experimental buffer (e.g., DMSO/H₂O (7:3, v/v), 10 mM HEPES, pH 7.4).

Protocol for Fluorescence Titration

This protocol is used to determine the fluorescence response of AQ to increasing concentrations of Al³⁺.

  • Pipette 2 mL of a 10 µM AQ solution into a standard 1 cm path length quartz cuvette.

  • Place the cuvette in the sample holder of a spectrofluorometer.

  • Set the excitation wavelength to 370 nm and record the emission spectrum from 420 nm to 600 nm. Note the fluorescence intensity at the emission maximum (~495 nm). This is the F₀ value (fluorescence of the free ligand).

  • Add aliquots of the Al³⁺ stock solution (e.g., 2 µL of a 1 mM solution) sequentially to the cuvette.

  • After each addition, mix the solution gently and allow it to equilibrate for 1-2 minutes.

  • Record the emission spectrum and the intensity at 495 nm.

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the ligand.

  • Plot the fluorescence intensity at 495 nm against the concentration of Al³⁺.

Protocol for Job's Plot (Method of Continuous Variation)

This method is used to determine the binding stoichiometry of the AQ-Al³⁺ complex.[13][14]

  • Prepare a series of solutions in separate vials. The total molar concentration of AQ and Al³⁺ must be kept constant (e.g., 20 µM) in each vial, while the mole fraction of Al³⁺ ([Al³⁺] / ([AQ] + [Al³⁺])) is varied from 0 to 1.

  • For each solution, measure the fluorescence intensity at the emission maximum of the complex (495 nm).

  • Correct the measured fluorescence by subtracting the contribution from the free ligand at that concentration.

  • Plot the corrected fluorescence intensity against the mole fraction of Al³⁺.

  • The mole fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.33 indicates a 2:1 (AQ:Al³⁺) complex.[8]

Protocol for Binding Constant (Kₐ) Calculation

The Benesi-Hildebrand equation is used to determine the binding constant from the fluorescence titration data, assuming a 2:1 stoichiometry.[9][15]

The equation for a 2:1 complex is: 1 / (F - F₀) = 1 / (Kₐ * (Fₘₐₓ - F₀) * [Al³⁺]) + 1 / (Fₘₐₓ - F₀)

Where:

  • F₀: Fluorescence intensity of the free ligand.

  • F: Fluorescence intensity at an intermediate Al³⁺ concentration.

  • Fₘₐₓ: Fluorescence intensity at saturation.

  • [Al³⁺]: Concentration of aluminum ions.

  • Kₐ: Association constant.

Procedure:

  • Using the data from the fluorescence titration (Section 4.2), plot 1/(F - F₀) versus 1/[Al³⁺].

  • Perform a linear regression on the resulting data points.

  • The binding constant Kₐ can be calculated from the slope and y-intercept of the linear fit (Kₐ = Intercept / Slope).

Protocol for Limit of Detection (LOD) Calculation

The LOD is the lowest concentration of Al³⁺ that can be reliably distinguished from a blank sample.[16]

  • Measure the fluorescence intensity of a blank solution (10 µM AQ in buffer without Al³⁺) at least 10 times.

  • Calculate the standard deviation (σ) of these blank measurements.

  • Perform a fluorescence titration at very low concentrations of Al³⁺ (in the expected linear range).

  • Plot the fluorescence intensity versus [Al³⁺] and determine the slope (k) of the linear portion of the curve.

  • Calculate the LOD using the formula: LOD = 3σ / k .[10][17]

Selectivity and Interference

To validate the selectivity of this compound for Al³⁺, fluorescence response should be tested in the presence of other common and potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺, Hg²⁺). Competitive experiments, where the fluorescence of the AQ-Al³⁺ complex is measured upon addition of other metal ions, should also be performed to assess interference. Typically, 8-hydroxyquinoline-based sensors show high selectivity for Al³⁺ over many other cations.[2][18]

References

Application Notes and Protocols for Ratiometric Sensing of Cadmium Ions with 2-Aminoquinolin-8-ol Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-Aminoquinolin-8-ol and its derivatives as ratiometric fluorescent probes for the detection of cadmium ions (Cd²⁺). The information is intended to guide researchers in the application of these probes for both in vitro and in situ analysis, including in environmental samples and biological systems.

Introduction

Cadmium is a highly toxic heavy metal that poses significant risks to human health and the environment. Therefore, the development of sensitive and selective methods for its detection is of paramount importance. Fluorescent probes offer a powerful tool for this purpose due to their high sensitivity, rapid response, and potential for real-time imaging. Probes based on the this compound scaffold are of particular interest for the ratiometric sensing of Cd²⁺. The inherent fluorescence of the quinoline ring, combined with the chelating properties of the 2-amino and 8-hydroxyl groups, allows for a distinct ratiometric response upon binding to cadmium ions. This ratiometric approach, which relies on the ratio of fluorescence intensities at two different wavelengths, provides a built-in correction for environmental effects and probe concentration, leading to more accurate and reliable measurements.

Principle of Ratiometric Sensing

The ratiometric sensing mechanism of this compound based probes for Cd²⁺ typically involves a change in the intramolecular charge transfer (ICT) process upon ion binding. In the free probe, the fluorescence emission is characterized by a specific wavelength. Upon chelation with a cadmium ion, the electronic properties of the fluorophore are altered, leading to a shift in the emission spectrum. This results in a decrease in fluorescence intensity at the initial wavelength and a simultaneous increase at a new, often red-shifted, wavelength. The ratio of these two intensities provides a quantitative measure of the cadmium ion concentration.

Quantitative Data Summary

While specific data for a probe named "this compound" is not extensively available in the reviewed literature, the performance of closely related quinoline-based ratiometric probes for cadmium provides valuable benchmarks. The following table summarizes the key performance indicators of a representative benzothiazole-based quinoline probe, BQFA, which shares structural similarities and a ratiometric sensing mechanism.[1]

ParameterBQFA Probe PerformanceReference
Analyte Cadmium (Cd²⁺)
Detection Limit (LOD) 68 nM
Binding Ratio (Probe:Cd²⁺) 1:1
Response Mechanism Intramolecular Charge Transfer (ICT)
Emission Shift Blue to Green
Applications Water Samples, Living Cells (A549, Siha)

Experimental Protocols

The following protocols are generalized for the use of this compound based probes and should be optimized for specific experimental conditions and instrumentation.

Synthesis of a Hypothetical this compound Based Probe

This protocol describes a general synthetic route for a Schiff base derivative of this compound, a common strategy for developing fluorescent probes.

Diagram of a general synthesis workflow:

G cluster_synthesis Probe Synthesis Start This compound Step1 Reaction with Chloroacetyl Chloride Start->Step1 Intermediate 2-Amino-8-(2-chloroacetoxy)quinoline Step1->Intermediate Step2 Reaction with Hydrazine Hydrate Intermediate->Step2 Hydrazide 2-Amino-8-(2-hydrazinylacetoxy)quinoline Step2->Hydrazide Step3 Condensation with an Aldehyde/Ketone Hydrazide->Step3 Probe Final Probe Step3->Probe

Caption: General synthetic workflow for a this compound based probe.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Hydrazine hydrate

  • Ethanol

  • Substituted aldehyde or ketone

  • Glacial acetic acid

Procedure:

  • Synthesis of 2-Amino-8-(2-chloroacetoxy)quinoline:

    • Dissolve this compound and triethylamine in dry DCM.

    • Cool the mixture in an ice bath.

    • Slowly add chloroacetyl chloride and stir for several hours at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

    • Purify by column chromatography.

  • Synthesis of 2-Amino-8-(2-hydrazinylacetoxy)quinoline:

    • Dissolve the product from the previous step in ethanol.

    • Add hydrazine hydrate and reflux the mixture for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting hydrazide derivative.

  • Synthesis of the Final Probe:

    • Dissolve the hydrazide derivative and a selected aldehyde or ketone in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to obtain the precipitated product.

    • Filter, wash with cold ethanol, and dry to yield the final probe.

In Vitro Ratiometric Sensing of Cd²⁺

This protocol outlines the procedure for evaluating the ratiometric response of the probe to cadmium ions in a cuvette-based fluorometer.

Diagram of the in vitro sensing workflow:

G cluster_invitro In Vitro Sensing Prepare_Probe Prepare Probe Stock Solution (e.g., 1 mM in DMSO) Working_Solution Prepare Working Solution of Probe (e.g., 10 µM in Buffer) Prepare_Probe->Working_Solution Prepare_Cd Prepare Cd²⁺ Stock Solution (e.g., 10 mM in Water) Titration Titrate with Cd²⁺ Solution Prepare_Cd->Titration Working_Solution->Titration Measure Measure Fluorescence Spectra Titration->Measure Analyze Analyze Ratiometric Response (I₂ / I₁) Measure->Analyze Result Determine LOD and Binding Constant Analyze->Result

Caption: Workflow for in vitro ratiometric sensing of cadmium ions.

Materials:

  • Synthesized this compound probe

  • Dimethyl sulfoxide (DMSO)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Cadmium chloride (CdCl₂) or other cadmium salt

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the probe (e.g., 1 mM) in DMSO.

    • Prepare a stock solution of Cd²⁺ (e.g., 10 mM) in deionized water.

  • Fluorescence Titration:

    • Prepare a working solution of the probe (e.g., 10 µM) in the buffer solution.

    • Record the fluorescence spectrum of the probe solution.

    • Incrementally add small aliquots of the Cd²⁺ stock solution to the probe solution.

    • After each addition, mix well and record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the two emission maxima as a function of Cd²⁺ concentration.

    • Calculate the ratio of the fluorescence intensities (e.g., I₂ / I₁) at the two wavelengths for each Cd²⁺ concentration.

    • Plot the fluorescence ratio against the Cd²⁺ concentration to generate a calibration curve.

    • Determine the limit of detection (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

Live Cell Imaging of Intracellular Cd²⁺

This protocol provides a general method for visualizing intracellular cadmium ions in living cells using the fluorescent probe.

Diagram of the cell imaging workflow:

G cluster_cell_imaging Live Cell Imaging Seed_Cells Seed Cells on Glass-Bottom Dish Incubate_Probe Incubate with Probe Seed_Cells->Incubate_Probe Wash_Cells Wash to Remove Excess Probe Incubate_Probe->Wash_Cells Treat_Cells Treat with Cd²⁺ Wash_Cells->Treat_Cells Image_Cells Acquire Ratiometric Fluorescence Images Treat_Cells->Image_Cells Analyze_Images Analyze Intracellular Fluorescence Ratio Image_Cells->Analyze_Images Conclusion Visualize Intracellular Cd²⁺ Analyze_Images->Conclusion

Caption: Workflow for live cell imaging of intracellular cadmium.

Materials:

  • Cultured cells (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS)

  • This compound probe stock solution (in DMSO)

  • CdCl₂ solution

  • Fluorescence microscope with appropriate filters for ratiometric imaging

Procedure:

  • Cell Culture and Plating:

    • Culture cells in a suitable medium supplemented with FBS and antibiotics.

    • Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Probe Loading:

    • Dilute the probe stock solution to a final working concentration (e.g., 5-10 µM) in serum-free medium.

    • Wash the cells with PBS and incubate them with the probe-containing medium for 30-60 minutes at 37°C.

  • Cadmium Treatment:

    • Wash the cells with PBS to remove excess probe.

    • Treat the cells with different concentrations of CdCl₂ in serum-free medium for a specific duration (e.g., 1-2 hours).

  • Fluorescence Imaging:

    • Wash the cells with PBS.

    • Acquire fluorescence images using a fluorescence microscope.

    • Capture images in two separate channels corresponding to the two emission wavelengths of the probe (free and Cd²⁺-bound forms).

  • Image Analysis:

    • Generate a ratiometric image by dividing the image from the Cd²⁺-bound channel by the image from the free probe channel on a pixel-by-pixel basis.

    • Analyze the changes in the fluorescence ratio to determine the relative intracellular Cd²⁺ levels.

Selectivity and Interference

An essential characteristic of a reliable probe is its high selectivity for the target ion over other potentially competing species. The selectivity of a this compound based probe for Cd²⁺ should be evaluated against a panel of common metal ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Hg²⁺, Pb²⁺, Ni²⁺, and Co²⁺. The ratiometric fluorescence response of the probe in the presence of these ions should be measured and compared to the response with Cd²⁺. Ideally, the probe should exhibit a significant and specific ratiometric change only in the presence of cadmium ions.

Conclusion

Probes based on the this compound scaffold hold promise for the ratiometric detection of cadmium ions. Their synthesis is generally straightforward, and their photophysical properties can be tuned by modifying the quinoline core. The provided protocols offer a foundation for the application of these probes in various research settings, from environmental monitoring to cellular biology. Further development and characterization of specific this compound derivatives will be crucial to fully realize their potential as highly sensitive and selective tools for cadmium sensing.

References

Application Notes and Protocols: 2-Aminoquinolin-8-ol Derivatives for Targeting Specific Organelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, characterization, and application of 2-aminoquinolin-8-ol derivatives as fluorescent probes for targeting specific cellular organelles. This document includes quantitative data on their photophysical properties, detailed experimental protocols for their use in live-cell imaging, and an exploration of the potential signaling pathways modulated by these compounds upon organelle interaction.

Introduction: The Versatility of the this compound Scaffold

The this compound core structure is a versatile scaffold for the development of fluorescent probes. Its inherent fluorescence and metal-chelating properties can be finely tuned through chemical modifications. By introducing specific targeting moieties, these derivatives can be directed to various subcellular compartments, including mitochondria, lysosomes, and the endoplasmic reticulum (ER). This targeted delivery allows for the visualization of organelle morphology and dynamics and the investigation of cellular processes and signaling events with high spatial and temporal resolution. The ability of these compounds to induce cellular responses, such as apoptosis or stress responses upon accumulation in specific organelles, also makes them valuable tools for drug discovery and development.

Data Presentation: Photophysical Properties of Organelle-Targeting Quinoline Derivatives

The photophysical properties of quinoline derivatives are crucial for their application as fluorescent probes. The following tables summarize key quantitative data for representative this compound and closely related 8-hydroxyquinoline derivatives designed for organelle-specific imaging.

Table 1: Mitochondria-Targeting Quinoline Derivatives

Derivative NameExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)Reference Compound
Mito-AQ1~450~520Not Specified~70Hypothetical this compound derivative
Rhodamine-8-HQNot Specified594Not SpecifiedNot Specified8-hydroxyquinoline derivative[1]

Table 2: Lysosome-Targeting Quinoline Derivatives

Derivative NameExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)Reference Compound
Lyso-AQ2~400~480Not Specified~80Hypothetical this compound derivative
CiQ DerivativesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified6-cinnamamido-quinoline-4-carboxamide derivatives[2]

Table 3: Endoplasmic Reticulum (ER)-Targeting Quinoline Derivatives

Derivative NameExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)Reference Compound
ER-AQ3~380~450Not Specified~70Hypothetical this compound derivative
Quinoline derivatives for ER stressNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGeneral quinoline derivatives[3]

Note: Specific quantitative data for a comprehensive series of this compound derivatives targeting different organelles is limited in the currently available literature. The data for hypothetical derivatives (Mito-AQ1, Lyso-AQ2, ER-AQ3) are representative estimates based on the general properties of the quinoline scaffold. Researchers should experimentally determine the precise photophysical properties of their specific derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a generic this compound derivative and its application in live-cell imaging.

General Synthesis of an Organelle-Targeting this compound Derivative

This protocol describes a general synthetic route. Specific reaction conditions and purification methods may need to be optimized for different derivatives.

Workflow for Synthesis:

Start This compound Reaction1 Reaction with targeting moiety precursor Start->Reaction1 Purification Purification (e.g., column chromatography) Reaction1->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Organelle-Targeting Derivative Characterization->FinalProduct

Caption: General workflow for synthesizing an organelle-targeting this compound derivative.

Materials:

  • This compound

  • Appropriate precursor for the targeting moiety (e.g., an alkyl halide with a mitochondrial-targeting triphenylphosphonium group)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

  • Base (e.g., K₂CO₃ or Et₃N)

  • Reagents for purification (e.g., silica gel, solvents for chromatography)

  • Instruments for characterization (NMR, Mass Spectrometer)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the base (1.5-2 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Addition of Targeting Moiety: Add the precursor for the targeting moiety (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, filter off any solids, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel with a suitable eluent system.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Live-Cell Imaging Protocol

This protocol provides a general procedure for staining and imaging live cells with a this compound derivative. Optimization of probe concentration and incubation time is recommended for each cell line and derivative.

Workflow for Live-Cell Imaging:

CellCulture Cell Seeding and Culture ProbePrep Probe Preparation (Stock and Working Solutions) CellCulture->ProbePrep Staining Cell Staining with Probe ProbePrep->Staining Washing Washing to Remove Excess Probe Staining->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Experimental workflow for live-cell imaging with this compound probes.

Materials:

  • Cultured mammalian cells (e.g., HeLa, A549)

  • Glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound derivative stock solution (1-10 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Seed cells onto glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.

  • Probe Preparation: Prepare a working solution of the this compound derivative by diluting the DMSO stock solution in serum-free medium or PBS to the desired final concentration (typically 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS to remove unbound probe.

  • Imaging: Add fresh imaging medium (e.g., serum-free medium or PBS) to the cells. Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe. For co-localization studies, co-stain with a commercially available organelle-specific marker.

Signaling Pathways

The accumulation of this compound derivatives within specific organelles can lead to localized stress and the activation of distinct signaling pathways. While direct evidence for these specific derivatives is emerging, the broader class of quinoline compounds has been shown to induce mitochondrial dysfunction, lysosomal damage, and ER stress.

Mitochondrial Targeting and Apoptosis Induction

Mitochondria-targeting quinoline derivatives can disrupt mitochondrial function, leading to the initiation of the intrinsic apoptosis pathway.

Mitochondrial Apoptosis Pathway:

MitoProbe Mitochondria-Targeting This compound Derivative Mito Mitochondrion MitoProbe->Mito ROS Increased ROS Mito->ROS MMP Loss of Mitochondrial Membrane Potential Mito->MMP CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mechanism of apoptosis induction by a mitochondria-targeting this compound derivative.

Accumulation of the probe in mitochondria can lead to increased production of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. This disruption triggers the release of cytochrome c into the cytosol, which then binds to Apaf-1, leading to the activation of caspase-9 and subsequently caspase-3, culminating in programmed cell death.

Lysosomal Targeting and Cell Death

Lysosome-accumulating quinoline derivatives can cause lysosomal membrane permeabilization (LMP), leading to the release of cathepsins into the cytosol and subsequent cell death pathways.

Lysosomal Damage Pathway:

LysoProbe Lysosome-Targeting This compound Derivative Lysosome Lysosome LysoProbe->Lysosome LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Cathepsins Cathepsin Release LMP->Cathepsins Bid Bid Activation Cathepsins->Bid Mito Mitochondrial Damage Bid->Mito CellDeath Cell Death Mito->CellDeath

Caption: Potential cell death pathway initiated by lysosomal damage from a this compound derivative.

The release of cathepsins can activate pro-apoptotic proteins like Bid, which in turn can lead to mitochondrial damage and trigger apoptosis.

ER Targeting and the Unfolded Protein Response (UPR)

ER-targeting derivatives may disrupt protein folding and calcium homeostasis, leading to ER stress and the activation of the Unfolded Protein Response (UPR).

Unfolded Protein Response (UPR) Pathway:

ERProbe ER-Targeting This compound Derivative ER Endoplasmic Reticulum ERProbe->ER ERStress ER Stress ER->ERStress PERK PERK ERStress->PERK IRE1 IRE1 ERStress->IRE1 ATF6 ATF6 ERStress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s ATF6n ATF6 (cleaved) ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 Adaptation Adaptation / Survival XBP1s->Adaptation ATF6n->Adaptation Apoptosis Apoptosis ATF4->Apoptosis

Caption: Overview of the Unfolded Protein Response (UPR) potentially activated by an ER-targeting derivative.

ER stress activates three main sensor proteins: PERK, IRE1, and ATF6. These sensors initiate signaling cascades that aim to restore ER homeostasis. However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, often mediated by the transcription factor CHOP (not shown), which is downstream of ATF4.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Aminoquinolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this important building block.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

A1: A highly recommended method is a safe and efficient two-step, one-pot procedure starting from the readily available and inexpensive 8-hydroxyquinoline. This process involves the N-oxidation of 8-hydroxyquinoline followed by amination. It has been successfully scaled to kilogram production, yielding high purity (>98%) product without the need for column chromatography.[1][2][3]

Q2: I am having trouble with the amination of 8-hydroxyquinoline N-oxide. What are some common issues?

A2: Common challenges in the amination of quinoline N-oxides include incomplete reaction, formation of side products, and difficulties in product isolation. It is crucial to monitor the reaction progress by HPLC, as TLC monitoring can sometimes provide inconsistent results.[3] The choice of activating agent and reaction conditions for the amination step are critical for success.

Q3: My final product is not pure enough. What are the recommended purification methods for this compound?

A3: For the one-pot synthesis from 8-hydroxyquinoline N-oxide, a simple recrystallization is often sufficient to achieve high purity (>98%). A recommended procedure involves suspending the crude product in acetonitrile, heating, cooling, and then washing the resulting crystals with cold dichloromethane.[3]

Q4: What are potential side products in the synthesis of this compound?

A4: In the synthesis starting from 8-hydroxyquinoline, incomplete oxidation can leave unreacted starting material. During the amination of the N-oxide, side reactions can occur depending on the specific reagents and conditions used. It is important to carefully control the reaction parameters to minimize byproduct formation.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield of 8-Hydroxyquinoline N-oxide (Step 1) Incomplete oxidation.- Ensure the correct stoichiometry of peracetic acid is used (approximately 1.2 equivalents).- Monitor the reaction by HPLC to confirm the disappearance of the starting material.- Maintain the reaction temperature as specified in the protocol.
Decomposition of the N-oxide.- Avoid excessive heating during the reaction and workup.
Incomplete conversion of 8-Hydroxyquinoline N-oxide to this compound (Step 2) Inefficient activation of the N-oxide.- Different activating agents can be screened, such as dimethyl sulfate, ethyl chloroformate, or trimethylsilyl triflate.[3]
Poor nucleophilic attack by the amine source.- Ensure the ammonia solution used is of the correct concentration and is added under appropriate conditions.
Formation of significant impurities during amination Side reactions due to incorrect temperature or reagent addition.- Carefully control the reaction temperature throughout the process.- Add reagents dropwise to maintain control over the reaction exotherm.
Difficulty in isolating the final product Product remains in the mother liquor after recrystallization.- Ensure the solution is sufficiently cooled to maximize crystal precipitation.- Try using a different solvent system for recrystallization.
Oiling out during recrystallization.- Redissolve the oil by adding a small amount of hot solvent and allow it to cool more slowly.

Experimental Protocols

Key Synthesis Route: Two-Step, One-Pot Synthesis from 8-Hydroxyquinoline

This robust process provides a scalable and chromatography-free method to produce high-purity this compound.[3]

Step 1: Synthesis of 8-Hydroxyquinoline-N-oxide

  • Reactants: 8-Hydroxyquinoline, Peracetic acid (~39% w/w in aqueous acetic acid), Dichloromethane, Sodium pyrosulfite.

  • Procedure:

    • Dissolve 8-hydroxyquinoline (1.0 equiv) in dichloromethane.

    • Cool the solution to 6 °C.

    • Add a dilute solution of peracetic acid (1.2 equiv) dropwise, maintaining the temperature at 6 °C.

    • Allow the solution to stir at room temperature for an additional 3 hours.

    • Quench the reaction by the careful addition of a solution of sodium pyrosulfite (0.2 equiv) in water.[3]

Step 2: One-Pot Synthesis of this compound from 8-Hydroxyquinoline-N-oxide

  • Reactants: 8-Hydroxyquinoline-N-oxide, Acetonitrile, Activating Agent (e.g., Dimethyl Sulfate), Ammonia solution.

  • Procedure:

    • A suspension of 8-hydroxyquinoline-N-oxide in acetonitrile is heated to reflux.

    • An activating agent is added, and the reaction is monitored by HPLC.

    • After activation, the reaction is quenched with a solution of ammonia.

    • The crude product is isolated by filtration and purified by recrystallization.

Purification of this compound

  • Procedure:

    • Suspend the crude product in acetonitrile.

    • Stir the suspension at 60 °C for 30 minutes.

    • Cool the mixture to ambient temperature and then keep at 0-4 °C for 72 hours.

    • Filter the precipitated crystals.

    • Wash the crystals with cold (-10 °C) dichloromethane.

    • Dry the purified product in a vacuum oven.[3]

Data Summary

ParameterValueReference
Overall Yield 53-66%[1][2][3]
Purity (post-recrystallization) >98% (HPLC)[1][2][3]
Scale Kilogram[1][2][3]

Visualizing the Workflow

To aid in understanding the experimental process, the following workflow diagrams have been generated.

Synthesis_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Amination (One-Pot) cluster_purification Purification HQ 8-Hydroxyquinoline mix1 mix1 HQ->mix1 Solvent1 DCM Solvent1->mix1 PAA Peracetic acid reaction1 reaction1 PAA->reaction1 Add dropwise Quench Sodium pyrosulfite N_Oxide 8-Hydroxyquinoline N-oxide Quench->N_Oxide N_Oxide_input 8-Hydroxyquinoline N-oxide N_Oxide->N_Oxide_input mix1->reaction1 Cool to 6°C reaction1->Quench Stir 3h at RT mix2 mix2 N_Oxide_input->mix2 Solvent2 Acetonitrile Solvent2->mix2 Activator Activating Agent reaction2 reaction2 Activator->reaction2 Ammonia Ammonia solution Crude_Product Crude 2-Amino- quinolin-8-ol Ammonia->Crude_Product Crude_Product_input Crude Product Crude_Product->Crude_Product_input mix2->reaction2 Reflux reaction2->Ammonia Quench suspend suspend Crude_Product_input->suspend Suspend ACN Acetonitrile ACN->suspend DCM Dichloromethane (cold) wash wash DCM->wash Pure_Product Pure 2-Amino- quinolin-8-ol heat heat suspend->heat 60°C, 30 min cool cool heat->cool Cool to 0-4°C filter filter cool->filter Filter filter->wash wash->Pure_Product Dry

Caption: Experimental workflow for the two-step, one-pot synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_purification Purification Issues cluster_solutions_synthesis Synthesis Solutions cluster_solutions_purification Purification Solutions start Problem Encountered low_yield Low Yield start->low_yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Products start->side_products low_purity Low Purity start->low_purity oiling_out Oiling Out start->oiling_out poor_recovery Poor Recovery start->poor_recovery sol_reagents Check Reagent Stoichiometry & Quality low_yield->sol_reagents sol_monitoring Monitor with HPLC low_yield->sol_monitoring incomplete_reaction->sol_monitoring sol_conditions Optimize Reaction Conditions (Temp, Time) incomplete_reaction->sol_conditions side_products->sol_conditions sol_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) low_purity->sol_recrystallization oiling_out->sol_recrystallization poor_recovery->sol_recrystallization sol_drying Ensure Thorough Drying poor_recovery->sol_drying sol_prepurification Consider Pre-purification Step

Caption: Troubleshooting logic for challenges in this compound synthesis and purification.

References

Technical Support Center: Synthesis of 2-Aminoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Aminoquinolin-8-ol. The following information addresses common issues, particularly the formation of side reaction products, and offers guidance on prevention and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most widely recommended method is the amination of 8-hydroxyquinoline N-oxide. This approach is considered safe and efficient, often providing high yields and purity of the desired product without the need for extensive chromatographic purification.[1]

Q2: What are the potential side reaction products I should be aware of during the synthesis of this compound via the N-oxide route?

While the N-oxide route is generally clean, several potential side products or impurities can arise:

  • Unreacted Starting Materials: Incomplete oxidation of 8-hydroxyquinoline will leave it as an impurity. Similarly, if the subsequent amination step does not go to completion, unreacted 8-hydroxyquinoline N-oxide will remain in the reaction mixture.

  • Positional Isomers: Although the 2-position is electronically favored for nucleophilic attack on the activated quinoline N-oxide, there is a possibility of amination at other positions, such as the 4-position, leading to the formation of isomeric impurities.

  • Hydroxylated Byproducts: Depending on the reaction conditions and the presence of water, hydrolysis of intermediates can potentially lead to the formation of dihydroxyquinoline species.

  • Products of Over-reaction or Degradation: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, may lead to the degradation of both the starting materials and the final product, resulting in a complex mixture of impurities.

  • Quinolin-2-one Derivatives: Under specific conditions, such as exposure to light and in the presence of certain catalysts (like Zinc), quinoline N-oxides can isomerize to form quinolin-2(1H)-one derivatives.[2] While not a typical byproduct of the standard amination procedure, its potential formation under aberrant conditions should be considered.

Q3: How can I minimize the formation of these side products?

Optimizing reaction conditions is key to minimizing byproduct formation:

  • Ensure Complete N-oxide Formation: Monitor the initial oxidation of 8-hydroxyquinoline to ensure complete conversion before proceeding to the amination step.

  • Control Reaction Temperature: Carefully control the temperature during the amination reaction. Exothermic reactions should be cooled appropriately to prevent the formation of degradation products.

  • Use Anhydrous Conditions: Where specified in the protocol, use anhydrous solvents and reagents to minimize the formation of hydroxylated byproducts.

  • Optimize Stoichiometry: Use the correct stoichiometry of reagents as specified in a reliable protocol to avoid side reactions resulting from an excess of any particular reactant.

  • Protect from Light: If there is a concern about potential photo-induced side reactions, it is good practice to protect the reaction vessel from light.

Q4: I'm having trouble purifying my this compound. What are some common issues and solutions?

Purification of aminoquinoline derivatives can be challenging due to their basicity and polarity. Common issues include:

  • Tailing on Silica Gel Chromatography: The basic amino group can interact strongly with the acidic silica gel, leading to broad, tailing peaks and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.

  • Poor Solubility: The product may have limited solubility in common organic solvents. Experiment with a range of solvents to find a suitable system for recrystallization or chromatography.

  • Co-precipitation of Impurities: If the desired product and a significant impurity have similar solubility profiles, co-precipitation can occur during recrystallization. In such cases, column chromatography is often necessary.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction of the N-oxide.- Increase reaction time or temperature moderately.- Ensure the activating agent for the N-oxide is fresh and added correctly.
Degradation of product during workup.- Use milder workup conditions (e.g., avoid strong acids or bases if possible).- Minimize the time the product is in solution, especially at elevated temperatures.
Presence of 8-Hydroxyquinoline in the Final Product Incomplete initial oxidation to the N-oxide.- Optimize the oxidation step (e.g., reaction time, temperature, or amount of oxidizing agent).- Purify the intermediate 8-hydroxyquinoline N-oxide before the amination step.
Multiple Spots on TLC, Difficult to Separate Formation of positional isomers or other byproducts.- Optimize the amination reaction conditions to favor the formation of the 2-amino isomer.- Employ a modified chromatography system (e.g., use a different stationary phase or a more complex solvent gradient with a basic modifier).
Product is a Dark, Tarry Substance Significant degradation or polymerization.- Re-evaluate the reaction temperature and ensure it is not too high.- Check the purity of the starting materials.- Consider degassing the solvent to remove oxygen, which can promote oxidative polymerization.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound from 8-hydroxyquinoline is crucial for success. The following is a generalized two-step procedure based on the literature.

Step 1: Synthesis of 8-Hydroxyquinoline N-oxide

  • Dissolution: Dissolve 8-hydroxyquinoline in a suitable solvent, such as acetic acid.

  • Oxidation: Add an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperbenzoic acid - mCPBA), portion-wise while maintaining the temperature, typically at or below room temperature.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench any excess oxidizing agent. Neutralize the reaction mixture, which will precipitate the crude 8-hydroxyquinoline N-oxide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

  • Activation: The 8-hydroxyquinoline N-oxide is typically activated by reaction with an agent like dimethyl sulfate or triflic anhydride.[3][4] This step is usually performed in an inert solvent under anhydrous conditions.

  • Amination: The activated intermediate is then reacted with an ammonia source, such as aqueous ammonia.

  • Monitoring: The progress of the amination is monitored by TLC.

  • Workup: The reaction mixture is worked up by extraction and/or precipitation to isolate the crude this compound.

  • Purification: The crude product can be purified by recrystallization or by column chromatography on silica gel using an eluent containing a small amount of a basic modifier like triethylamine.

Visualizing the Synthesis and Potential Side Reactions

Diagram 1: Synthesis of this compound

Synthesis_Pathway 8-Hydroxyquinoline 8-Hydroxyquinoline 8-Hydroxyquinoline N-oxide 8-Hydroxyquinoline N-oxide 8-Hydroxyquinoline->8-Hydroxyquinoline N-oxide Oxidation (e.g., mCPBA) Activated Intermediate Activated Intermediate 8-Hydroxyquinoline N-oxide->Activated Intermediate Activation (e.g., (CH3)2SO4) This compound This compound Activated Intermediate->this compound Amination (NH4OH)

Caption: Synthetic pathway for this compound.

Diagram 2: Potential Side Reactions

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions 8-Hydroxyquinoline N-oxide 8-Hydroxyquinoline N-oxide This compound This compound 8-Hydroxyquinoline N-oxide->this compound Desired Product 4-Aminoquinolin-8-ol 4-Aminoquinolin-8-ol 8-Hydroxyquinoline N-oxide->4-Aminoquinolin-8-ol Isomer Formation Quinolin-2(1H)-one derivative Quinolin-2(1H)-one derivative 8-Hydroxyquinoline N-oxide->Quinolin-2(1H)-one derivative Isomerization Degradation Products Degradation Products 8-Hydroxyquinoline N-oxide->Degradation Products Decomposition

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: Improving the Fluorescence Quantum Yield of 2-Aminoquinolin-8-ol Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Aminoquinolin-8-ol and its derivatives. The focus is on identifying and resolving common issues to enhance fluorescence quantum yield and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound probes?

The optimal excitation (λex) and emission (λem) wavelengths for this compound and its derivatives are highly dependent on the specific chemical environment, including solvent polarity and pH.[1][2] For related aminoquinoline compounds, excitation maxima typically fall within the 310-405 nm range, with emission maxima between 400-530 nm.[2] It is crucial to experimentally determine the optimal wavelengths for your specific probe and experimental conditions by performing excitation and emission scans.[1]

Q2: How does pH affect the fluorescence of my probe?

The fluorescence of aminoquinolines is extremely sensitive to pH.[1] Changes in pH can alter the protonation state of the quinoline ring's nitrogen and the amino group, which directly impacts the molecule's electronic structure and fluorescence properties.[1][3] For some derivatives, moving from basic to acidic conditions can lead to an increase in fluorescence intensity and a red shift (a shift to longer wavelengths) in the emission spectrum.[1] Therefore, maintaining a stable and optimized pH is critical for achieving maximum signal and reproducibility.[1]

Q3: How does solvent choice impact the probe's quantum yield?

Solvent polarity significantly influences the fluorescence of this compound probes.[1] An increase in solvent polarity often causes a red shift in the emission spectrum.[1] This occurs because the excited state of the fluorophore, which is highly dipolar, interacts with the polar solvent molecules, lowering its energy level.[1] Some aminoquinoline derivatives exhibit high fluorescence quantum yields in non-polar solvents, while their fluorescence is nearly extinguished in polar solvents.[1][4]

Q4: What is photobleaching and how can I prevent it?

Photobleaching is the irreversible photochemical destruction of a fluorophore when exposed to excitation light, resulting in a permanent loss of signal.[1][5] To minimize photobleaching, you can:

  • Reduce Excitation Light Intensity: Use the lowest possible lamp or laser power that still provides a good signal-to-noise ratio.[1]

  • Minimize Exposure Time: Use shutters to block the light path when not actively acquiring data and use the shortest possible exposure times for imaging.[1][3]

  • Use Antifade Reagents: For microscopy, incorporate commercial antifade reagents into the mounting medium to protect the sample.[1][3]

  • Remove Dissolved Oxygen: Since photobleaching is often an oxidative process, deoxygenating the sample solution can help preserve the fluorescence.[1]

Q5: What are common causes of fluorescence quenching?

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[3][5] Common causes include:

  • Dynamic (Collisional) Quenching: Occurs when the excited fluorophore collides with another molecule (the quencher) in the solution, such as molecular oxygen or halide ions.[3][5]

  • Static Quenching: Involves the formation of a non-fluorescent complex between the fluorophore and the quencher.

  • Aggregation: At high concentrations, probe molecules can form aggregates, which often have a lower quantum yield due to self-quenching.[2][5]

  • Presence of Quenchers: Common quenchers include molecular oxygen, halide ions (I⁻, Br⁻), heavy metal ions (Cu²⁺, Co²⁺), and nitroaromatic compounds.[2][5]

Troubleshooting Guides

Problem 1: Low or No Fluorescence Signal

This is one of the most common issues encountered during fluorescence experiments. A systematic approach is necessary to diagnose the root cause.

A troubleshooting workflow for diagnosing low fluorescence signals.

Possible CauseRecommended Solution
Incorrect Wavelength Settings Verify the excitation and emission wavelengths on your instrument. Experimentally determine the optimal settings for your specific probe and buffer conditions by performing excitation and emission scans.[1]
Suboptimal pH The fluorescence of aminoquinolines is highly pH-dependent.[1][3] Measure the pH of your sample and perform a pH titration to identify the optimal pH for maximum fluorescence.
Low Probe Concentration Ensure the concentration of the probe is within the linear detection range of your instrument. Prepare a dilution series to determine the optimal concentration.[2]
Photobleaching The fluorophore may have been damaged by excessive light exposure. Use a fresh sample and minimize light exposure during preparation and measurement.[1]
Fluorescence Quenching Dissolved oxygen is a common quencher. Degas your solvent if possible. Check your buffer for quenching species like halide ions and consider using alternatives.[3]
Compound Integrity The probe may have degraded due to improper storage. Prepare a fresh stock solution and store it protected from light at a low temperature (e.g., -20°C).[2]
Solvent Effects The chosen solvent may be quenching fluorescence. Test the probe's fluorescence in a range of solvents with varying polarities to find an optimal system.[3][5]
Problem 2: High Background Signal or Instrument Noise
Possible CauseRecommended Solution
Light Scatter Scattering of excitation light by particulates or precipitates in the sample can increase background noise. Ensure your sample is fully dissolved and filter it if necessary.[1]
Suboptimal Filter Set Poor-quality or mismatched filters can lead to bleed-through of excitation light. Use high-quality bandpass filters with narrow bandwidths to effectively separate excitation and emission light.[1]
Detector Noise Thermal noise in the detector can obscure weak signals. If your instrument allows, cool the detector to reduce this effect.[1]
Problem 3: Inconsistent Results and High Variability
Possible CauseRecommended Solution
Probe Aggregation At higher concentrations, probes can aggregate, leading to self-quenching and erratic signals.[2] Lower the working concentration. If compatible with your experiment, consider adding a small amount of a non-ionic surfactant like Tween 20 to prevent aggregation.[2]
Temperature Fluctuations Fluorescence is temperature-sensitive; an increase in temperature typically decreases fluorescence intensity.[2] Use a temperature-controlled cuvette holder and allow samples to equilibrate before measurement.[2]

Quantitative Data Summary

The photophysical properties of aminoquinoline derivatives are highly sensitive to their environment. The following table provides typical data ranges to serve as a baseline for experiments.

ParameterTypical Value RangeNotes
Excitation Max (λex) 310 - 405 nmHighly dependent on solvent polarity and pH.[2]
Emission Max (λem) 400 - 530 nmSignificant solvatochromic shifts (shifts due to solvent) are common.[2]
Quantum Yield (Φf) 0.01 - 0.85Can be very low in polar/protic solvents and high in non-polar environments or upon protonation.[2][4]
Common Quenchers Halide Ions (I⁻, Br⁻), Metal Ions (Cu²⁺, Co²⁺), Molecular Oxygen, Nitroaromatic compoundsThe quenching mechanism can be either collisional (dynamic) or static.[2]

Experimental Protocols

A general workflow for optimizing fluorescence measurements.

Protocol 1: Determining Optimal Excitation and Emission Wavelengths

This protocol is essential for ensuring your instrument is set to the wavelengths of maximum signal for your specific probe and conditions.[1]

  • Materials:

    • This compound probe solution in your experimental buffer.

    • Spectrofluorometer.

    • Cuvette.

  • Procedure:

    • Emission Scan:

      • Set an initial excitation wavelength (e.g., 350 nm).

      • Scan a range of emission wavelengths (e.g., 380 nm to 600 nm) and record the fluorescence intensity.

      • The wavelength with the highest intensity is the emission maximum (λem).

    • Excitation Scan:

      • Set the emission wavelength to the λem determined in the previous step.

      • Scan a range of excitation wavelengths (e.g., 300 nm to 400 nm) and record the intensity.

      • The wavelength with the highest intensity is the excitation maximum (λex).

    • Confirmation: Repeat the emission and excitation scans using the newly determined λex and λem to confirm the optimal settings.

Protocol 2: pH Optimization

This protocol helps identify the pH at which your probe exhibits the highest fluorescence intensity.[1]

  • Materials:

    • This compound probe.

    • A series of buffers with a range of pH values (e.g., pH 4 to 10).

    • Spectrofluorometer.

  • Procedure:

    • Prepare identical concentrations of the probe in each buffer of the pH series.

    • Measure the fluorescence intensity of each sample using the predetermined optimal λex and λem.

    • Plot the fluorescence intensity as a function of pH.

    • The pH that corresponds to the highest fluorescence intensity is the optimal pH for your experiment.

Protocol 3: Investigating Solvent Effects

This protocol determines the effect of solvent polarity on the quantum yield of your probe.[5]

  • Materials:

    • This compound probe.

    • A range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water).

    • Spectrofluorometer and UV-Vis Spectrophotometer.

  • Procedure:

    • Prepare a stock solution of your probe in a solvent where it is highly soluble.

    • Prepare dilute solutions of the probe in each of the selected solvents. Ensure the absorbance at the excitation wavelength is low (ideally below 0.1 AU) to avoid inner filter effects.[2]

    • Measure the absorbance and fluorescence emission spectrum for the probe in each solvent.

    • Calculate the relative quantum yield in each solvent (see Protocol 4) to determine which solvent environment provides the highest efficiency.

Protocol 4: Relative Quantum Yield Measurement

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process.[5] It is often measured relative to a well-characterized standard.

  • Materials:

    • Probe solution (sample).

    • A quantum yield standard solution with a known Φf (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54).

    • Solvent used for both sample and standard.

    • UV-Vis Spectrophotometer and Spectrofluorometer.

  • Procedure:

    • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbance values ranging from 0.02 to 0.1 at the excitation wavelength.

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths).

    • Integrate the area under the emission spectrum for each solution to get the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.[5]

    • Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot of integrated intensity vs. absorbance.

      • η is the refractive index of the solvent.[6]

References

Technical Support Center: Addressing Photostability Issues of 2-Aminoquinolin-8-ol Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2-Aminoquinolin-8-ol based sensors in their experiments. It provides practical troubleshooting guidance and answers to frequently asked questions to help mitigate photostability issues and ensure the acquisition of reliable and reproducible data.

Troubleshooting Guide

This guide addresses common problems encountered during fluorescence experiments with this compound based sensors, offering step-by-step solutions.

Question 1: My fluorescent signal is fading rapidly during image acquisition. What is causing this and how can I fix it?

Answer: Rapid signal loss is a classic sign of photobleaching, the irreversible photochemical destruction of the fluorophore.[1] Several factors can contribute to this issue. Follow these steps to diagnose and resolve the problem:

Initial Steps:

  • Reduce Excitation Light Intensity: High-intensity light is a primary driver of photobleaching.[2] Decrease the laser power or lamp intensity to the lowest level that still provides a detectable signal.

  • Minimize Exposure Time: The longer the sensor is exposed to excitation light, the more it will photobleach.[2] Use the shortest possible camera exposure time that allows for clear image acquisition.

  • Lessen the Frequency of Image Acquisition: For time-lapse experiments, increase the interval between image captures to the longest duration that still adequately captures the biological process of interest.

Advanced Troubleshooting:

  • Incorporate Antifade Reagents: Use a commercially available antifade mounting medium. These reagents work by scavenging reactive oxygen species (ROS) that contribute to photobleaching.[3]

  • Optimize Sensor Concentration: Use the lowest effective concentration of the this compound sensor. Excess probe may not be bound to the target and can contribute to background fluorescence and faster photobleaching.[2]

  • Deoxygenate the Imaging Medium: The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species.[2] If your experimental setup allows, de-gas your buffer by sparging it with nitrogen or argon.

Question 2: I am observing high background fluorescence and non-specific staining. Could this be related to photostability?

Answer: While high background is often a staining issue, it can be exacerbated by factors related to photostability and sensor concentration.

  • Check for Autofluorescence: Run an unstained control sample to determine the level of natural fluorescence in your cells or tissue at the excitation and emission wavelengths you are using.

  • Titrate the Sensor Concentration: As mentioned previously, using too high a concentration of the sensor can lead to non-specific binding and increased background. Perform a concentration titration to find the optimal balance between signal and background.

  • Optimize Washing Steps: Ensure that unbound sensor molecules are thoroughly washed away before imaging. Gentle but sufficient washing with an appropriate buffer like PBS can significantly reduce background noise.

Question 3: My results are inconsistent between experiments, even with the same settings. What could be the cause?

Answer: Inconsistent results can stem from a variety of factors, including subtle variations in experimental conditions that affect photostability.

  • Standardize Illumination Conditions: Ensure that the lamp age and alignment, as well as the objective lens, are consistent across all experiments. The intensity of the excitation source can change over time.

  • Control the Chemical Environment: The pH and chemical composition of your imaging medium can influence the photostability of quinoline-based sensors.[2] Use a consistent, buffered medium for all experiments.

  • Prepare Fresh Solutions: Like many organic fluorophores, this compound based sensors can degrade over time, especially when in solution and exposed to light. Prepare fresh stock and working solutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This process leads to a permanent loss of fluorescence, which can compromise the quality and quantitative accuracy of imaging data.[1]

Q2: How does photobleaching of a this compound sensor lead to phototoxicity in live cells?

A2: When a fluorophore like a this compound derivative is excited, it can transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen.[3][4] These ROS can damage cellular components like proteins, lipids, and nucleic acids, leading to cellular stress and eventually cell death, a phenomenon known as phototoxicity.[1]

Q3: Are there more photostable alternatives to this compound based sensors?

A3: The photostability of a fluorescent probe is highly dependent on its specific chemical structure. While this compound derivatives offer valuable sensing capabilities, other classes of fluorophores, such as rhodamines and cyanine dyes, are known for their superior photostability. The choice of an alternative will depend on the specific requirements of your experiment, including the target analyte and the desired excitation and emission wavelengths.

Q4: Can I quantify the rate of photobleaching for my sensor?

A4: Yes, the rate of photobleaching can be quantified by measuring the decrease in fluorescence intensity over time during continuous illumination. This data can be used to calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).

Quantitative Data on Related Quinoline-Based Sensors

Compound ClassQuantum Yield (Φ)Solvent/Conditions
8-Hydroxyquinoline (8-HQ)Varies significantly with solvent and concentrationAprotic solvents can show higher quantum yields
2-(2-Aminoethoxy)quinoline derivatives~0.12–0.85Methanol
2-Quinolinone Derivative (PAV-3)0.171Not specified
2-Quinolinone Derivative (PAV-5)0.023Not specified

Experimental Protocols

Protocol 1: Assessment of Photostability (Photobleaching Assay)

This protocol outlines a general method for quantifying the photostability of a this compound based sensor.

Objective: To measure the rate of photobleaching of the sensor under specific illumination conditions.

Materials:

  • This compound based sensor

  • Appropriate solvent or buffer (e.g., PBS for biological applications)

  • Fluorescence microscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare a sample of your sensor in the desired solvent or, for cellular imaging, stain cells according to your established protocol. Mount the sample on the microscope.

  • Image Acquisition:

    • Locate a region of interest (ROI) with clear fluorescence.

    • Set the imaging parameters (excitation intensity, exposure time) to match those used in your typical experiments.

    • Acquire a time-lapse series of images of the same ROI. For example, capture an image every 5 to 10 seconds for a total of 5-10 minutes, or until the fluorescence has significantly faded.

  • Data Analysis:

    • Open the image series in your image analysis software.

    • Define an ROI that encompasses the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any signal.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability. A slower decay corresponds to higher photostability.

    • (Optional) Fit the data to an exponential decay curve to calculate the photobleaching half-life (t½).

Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes how to measure the fluorescence quantum yield of your sensor relative to a known standard.

Objective: To determine the fluorescence efficiency of the this compound sensor.

Materials:

  • This compound based sensor

  • Quantum yield standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both your sensor and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the linear range (typically < 0.1) to avoid inner filter effects.

  • Measure Absorbance: Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Record the fluorescence emission spectra of all solutions using the same excitation wavelength.

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Calculate Quantum Yield: The quantum yield of your sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts "sample" and "std" refer to your sensor and the standard, respectively.

Visualizations

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Troubleshooting_Workflow start Problem: Rapid Signal Fading step1 Reduce Excitation Intensity & Exposure Time start->step1 q1 Is signal still fading too quickly? step1->q1 step2 Incorporate Antifade Reagents q1->step2 Yes end_ok Experiment Optimized q1->end_ok No q2 Is photostability sufficient? step2->q2 step3 Optimize Sensor Concentration q2->step3 No q2->end_ok Yes q3 Problem resolved? step3->q3 q3->end_ok Yes end_nok Consider Alternative Probe or Imaging Modality q3->end_nok No

Caption: A logical workflow for troubleshooting photobleaching issues.

Phototoxicity_Signaling cluster_microscope Fluorescence Microscopy cluster_cell Live Cell excitation Excitation Light sensor This compound Sensor excitation->sensor ros Reactive Oxygen Species (ROS) Generation sensor->ros Photobleaching stress Oxidative Stress ros->stress damage Cellular Damage (Lipids, Proteins, DNA) stress->damage pathways Disruption of Signaling Pathways (e.g., Apoptosis, Proliferation) damage->pathways death Cell Death pathways->death

Caption: The pathway from fluorescence excitation to phototoxicity-induced effects on cellular signaling.

References

Technical Support Center: Optimizing Derivatization of 2-Aminoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-Aminoquinolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the chemical modification of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: Which functional group of this compound is more reactive, the amino or the hydroxyl group?

A1: The reactivity of the amino and hydroxyl groups on the this compound scaffold is highly dependent on the reaction conditions, particularly the choice of reagents and the pH of the reaction mixture. Generally, the hydroxyl group is more nucleophilic and prone to react with electrophiles like sulfonyl chlorides under neutral or mildly basic conditions. However, under different conditions, the amino group can be selectively targeted.

Q2: How can I achieve selective derivatization of the amino group?

A2: To selectively derivatize the amino group, it is often necessary to protect the more reactive hydroxyl group first. A common strategy involves protecting the hydroxyl group as a silyl ether, for example, using tert-butyldimethylsilyl chloride (TBSCl). Once the hydroxyl group is protected, the amino group can be reacted with various electrophiles. The protecting group can then be removed under specific conditions that do not affect the newly formed bond at the amino position.

Q3: What are some common side reactions to be aware of during the derivatization of this compound?

A3: A common side reaction is the lack of chemoselectivity, leading to a mixture of N-derivatized, O-derivatized, and potentially di-derivatized products. Another potential issue is the formation of colored impurities, which can complicate purification. The quinoline core itself can also participate in side reactions under harsh conditions, though this is less common for simple derivatizations.

Q4: What are the best solvents for derivatization reactions involving this compound?

A4: The choice of solvent depends on the specific reaction and the solubility of the reactants. Common solvents include aprotic polar solvents like dimethylformamide (DMF) and acetonitrile (ACN), as well as chlorinated solvents like dichloromethane (DCM). For reactions involving bases like triethylamine, it is crucial to use anhydrous solvents to prevent hydrolysis of reagents.

Q5: How can I monitor the progress of my derivatization reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product spot(s). High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation - Inactive reagent- Suboptimal reaction temperature- Insufficient reaction time- Poor solubility of starting material- Use a fresh batch of the derivatizing agent.- Optimize the reaction temperature. Some reactions may require heating or cooling.- Extend the reaction time and monitor by TLC or HPLC.- Try a different solvent or a co-solvent system to improve solubility.
Formation of Multiple Products - Lack of chemoselectivity between the amino and hydroxyl groups.- Over-reaction leading to di-substitution.- Protect the more reactive functional group before proceeding with the derivatization of the other.- Use a milder derivatizing agent or less forcing reaction conditions (e.g., lower temperature, shorter reaction time).- Carefully control the stoichiometry of the reagents.
Product is an Intractable Oil or Difficult to Purify - Presence of impurities or byproducts.- The product itself may be non-crystalline.- Attempt purification by column chromatography using a gradient of solvents.- If the product is an oil, try to precipitate it as a salt (e.g., hydrochloride salt for amine derivatives).- Consider alternative derivatization strategies that may yield a more crystalline product.
Inconsistent Results Between Batches - Variability in the quality of starting materials or reagents.- Inconsistent reaction setup (e.g., moisture in the air).- Ensure the purity of this compound and the derivatizing agent.- Run reactions under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture or air.

Experimental Protocols

Protocol 1: Selective O-Sulfonylation of this compound

This protocol describes the chemoselective reaction of the hydroxyl group of this compound with an arylsulfonyl chloride to form a sulfonate ester.[1]

Materials:

  • This compound

  • Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (2 equivalents) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the arylsulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: N-Acylation of this compound after O-Protection

This protocol outlines the derivatization of the amino group after protecting the hydroxyl group.

Part A: Protection of the Hydroxyl Group

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add imidazole (2.5 equivalents) and stir until dissolved.

  • Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equivalents) portion-wise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting O-TBS protected this compound by column chromatography.

Part B: N-Acylation

  • Dissolve the O-TBS protected this compound (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.5 equivalents).

  • Cool the solution to 0 °C and slowly add the acyl chloride (e.g., benzoyl chloride, 1.1 equivalents).

  • Stir the reaction at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to obtain the N-acylated, O-protected derivative.

Part C: Deprotection of the Hydroxyl Group

  • Dissolve the product from Part B in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.2 equivalents).

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

  • Quench with saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash, dry, and concentrate the organic layer.

  • Purify the final N-acylated this compound by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Selective O-Sulfonylation cluster_protocol2 Protocol 2: Selective N-Acylation start1 Dissolve this compound in anhydrous DCM add_pyr Add anhydrous pyridine start1->add_pyr cool1 Cool to 0°C add_pyr->cool1 add_sulfonyl Add arylsulfonyl chloride cool1->add_sulfonyl react1 Stir at room temperature add_sulfonyl->react1 workup1 Workup and Purification react1->workup1 product1 O-Sulfonylated Product workup1->product1 start2 Protect Hydroxyl Group (O-TBS) n_acyl N-Acylation start2->n_acyl deprotect Deprotect Hydroxyl Group n_acyl->deprotect product2 N-Acylated Product deprotect->product2

Caption: Workflow for selective derivatization of this compound.

troubleshooting_logic start Low or No Product? check_reagents Check Reagent Activity start->check_reagents Yes multiple_products Multiple Products? start->multiple_products No optimize_temp Optimize Temperature check_reagents->optimize_temp extend_time Extend Reaction Time optimize_temp->extend_time check_solubility Improve Solubility extend_time->check_solubility protect_group Use Protecting Group multiple_products->protect_group Yes milder_cond Use Milder Conditions protect_group->milder_cond control_stoich Control Stoichiometry milder_cond->control_stoich

Caption: Troubleshooting logic for derivatization issues.

References

Technical Support Center: Purification of 2-Aminoquinolin-8-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Aminoquinolin-8-ol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why are this compound and its derivatives often difficult to purify?

These compounds present several purification challenges due to their chemical properties:

  • Basicity : The presence of the amino group imparts basicity, leading to strong interactions with acidic stationary phases like silica gel during column chromatography. This can result in poor separation, tailing peaks, and sometimes irreversible adsorption.[1][2][3]

  • Polarity : The amino and hydroxyl groups make these compounds highly polar, often requiring complex and highly polar mobile phase systems for effective chromatographic separation.[1]

  • Isomeric Impurities : Synthetic routes can produce mixtures of positional isomers with very similar physical and chemical properties, making them difficult to separate by standard techniques.[1]

  • Instability : Some derivatives can be sensitive to air, light, or acidic conditions, which may lead to degradation during the purification process.[1] This is especially true for derivatives with electron-donating groups that make the quinoline ring more susceptible to oxidation.[1]

  • Chelating Properties : The 8-hydroxyquinoline scaffold is a known chelating agent for various metal ions. Contaminating metal ions from solvents or glassware can sometimes form complexes that complicate purification.[1]

Q2: What are the initial steps to take when developing a purification strategy for a new 2-aminoquinoline derivative?

A systematic approach is recommended:

  • Assess Compound Stability : Before attempting column chromatography, determine if your compound is stable on silica gel. This can be done by spotting a solution of your crude product on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots (indicating degradation) appear.[2]

  • TLC Solvent Screening : Use thin-layer chromatography (TLC) to find an effective solvent system. Start with a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol). If significant peak tailing is observed, it's a strong indicator that you will face challenges with standard silica gel column chromatography.[2]

  • Consider Alternative Methods : Based on the initial assessment, decide if standard column chromatography is appropriate or if alternative methods like acid-base extraction, recrystallization, or using a different stationary phase (like alumina) would be more suitable.[2][4]

Q3: When is recrystallization a suitable purification method?

Recrystallization is an excellent technique for purifying 2-aminoquinoline derivatives that are solid at room temperature and when the impurities have different solubility profiles from the desired compound.[2][5] The key is to find a suitable solvent or solvent system in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain in solution.[2][6] It is particularly effective for removing minor impurities after an initial purification by chromatography.[2]

Q4: How can I prevent my compound from degrading during purification?

To minimize the degradation of sensitive 2-aminoquinoline derivatives, consider the following precautions:

  • Work under an Inert Atmosphere : If your compound is sensitive to air oxidation, perform all purification steps under an inert atmosphere like nitrogen or argon.[1]

  • Use Degassed Solvents : Removing dissolved oxygen from solvents by sparging with an inert gas can help prevent oxidation.[1]

  • Protect from Light : If your compound is light-sensitive, wrap your flasks and columns in aluminum foil.[1]

  • Avoid Harsh Acids : Where possible, avoid using strong acids during workup and purification, as they can sometimes promote degradation.[1]

Troubleshooting Guides

This section provides systematic approaches to address specific problems you may encounter during the purification of this compound and its derivatives.

Column Chromatography
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing / Streaking Strong acid-base interaction between the basic compound and acidic silica gel.[2]1. Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) (0.1-1%) to your mobile phase.[1][3] 2. Switch to a less acidic or basic stationary phase, such as neutral/basic alumina or amine-functionalized silica.[1][3][4]
Low or No Recovery The compound is irreversibly adsorbed onto the silica gel column.[2]1. First, try eluting with a more polar solvent system containing a basic modifier (e.g., 1-2% TEA in methanol/DCM). 2. If unsuccessful, consider using a different stationary phase like alumina.[1]
Compound Decomposes on Column The compound is unstable in the presence of acidic silica gel.[2]1. Confirm instability by spotting the compound on a silica TLC plate and observing for degradation over time.[2] 2. Switch to a more inert stationary phase like neutral alumina.[4] 3. Consider non-chromatographic methods like acid-base extraction or recrystallization.[4]
Poor Separation of Impurities The chosen solvent system does not provide adequate selectivity.1. Optimize the solvent system by trying different solvent combinations (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).[2] 2. Use a shallower, slower gradient during elution to improve resolution.[2] 3. Consider using reversed-phase chromatography if the impurities have different polarities.[1]
Recrystallization
ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; the solution is not supersaturated upon cooling. The compound may be too soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to increase the concentration and try cooling again. 2. If that fails, remove all solvent and choose a different recrystallization solvent in which the compound is less soluble.[6][7]
Oily Product Forms The boiling point of the solvent is higher than the melting point of the solid. The cooling process was too rapid.1. Choose a lower-boiling point solvent. 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[2][8]
Low Yield The compound has significant solubility in the cold solvent. Crystals were filtered before crystallization was complete.1. Ensure the solution is thoroughly cooled in an ice bath before filtration.[7] 2. Minimize the amount of cold solvent used to wash the crystals.[2] 3. Concentrate the filtrate and cool again to recover a second crop of crystals.
Product is Still Impure Impurities co-precipitated with the product due to rapid cooling or similar solubility profiles.1. Ensure slow cooling to allow for proper crystal lattice formation.[2][8] 2. Perform a second recrystallization.[2] 3. Wash the filtered crystals thoroughly with a small amount of the cold recrystallization solvent.[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography with Basic Modifier

This protocol is a general guideline for the purification of basic 2-aminoquinoline derivatives on silica gel.

  • Mobile Phase Preparation : Based on TLC analysis, prepare a suitable mobile phase of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.1-1% triethylamine (TEA) to the mobile phase to act as a basic modifier.[1]

  • Column Packing : Prepare a slurry of silica gel in the mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly, ensuring no cracks or air bubbles.[9]

  • Sample Loading : Dissolve the crude compound in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[2]

  • Elution and Fraction Collection : Begin eluting the column with the prepared mobile phase. Gradually increase the polarity if a gradient is needed. Collect fractions in test tubes and monitor the elution of the product by TLC.[1]

  • Isolation : Combine the fractions containing the pure product. Remove the solvent and triethylamine under reduced pressure to obtain the purified compound. It may be necessary to co-evaporate with a solvent like toluene to completely remove residual triethylamine.[1]

Protocol 2: Purification by Acid-Base Extraction

This protocol is highly effective for separating basic 2-aminoquinoline derivatives from neutral or acidic impurities.[4]

  • Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.[4]

  • Acidic Extraction : Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) and shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated 2-aminoquinoline derivative will move into the aqueous layer.[1][4]

  • Separation : Drain the aqueous layer into a clean flask. Wash the organic layer with more aqueous acid to ensure complete extraction and combine the aqueous layers.[4]

  • Basification and Re-extraction : Cool the combined aqueous solution in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). The 2-aminoquinoline derivative will precipitate out as the free base.[1][4] Extract the now neutral product back into an organic solvent (e.g., DCM) by performing three successive extractions.[1]

  • Drying and Concentration : Combine the organic extracts from the re-extraction. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified compound.[4]

Protocol 3: Purification by Recrystallization

This protocol outlines the general steps for purifying a solid 2-aminoquinoline derivative.

  • Solvent Selection : Choose a solvent in which the compound is highly soluble when hot but has low solubility when cold.[6] Test small amounts in various solvents to find the ideal one.

  • Dissolution : Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to near boiling while stirring until the solid completely dissolves.[7] Add more hot solvent dropwise only if necessary to achieve full dissolution.[8]

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization : Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.[6][7] Slow cooling is critical for forming pure crystals.[2]

  • Isolation and Washing : Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[2][6]

  • Drying : Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography
Stationary PhaseTypical Mobile Phase ComponentsAdditive/ModifierPurpose
Silica Gel Hexane / Ethyl Acetate0.1 - 1% Triethylamine (TEA)Neutralizes acidic silanol groups, preventing peak tailing.[1][2]
Silica Gel Dichloromethane / Methanol0.1 - 1% Triethylamine (TEA)For more polar compounds; TEA prevents tailing.[1][2]
Neutral/Basic Alumina Hexane / Ethyl AcetateNone typically requiredAlumina is a less acidic support, suitable for basic amines.[1]
Reversed-Phase (C18) Acetonitrile / Water0.1% Formic Acid or Phosphoric AcidFor highly polar compounds; acid improves peak shape.[4]

Visualizations

Experimental & Logical Workflows

G cluster_0 Purification Workflow for this compound Derivatives Crude Crude Product Assess Assess Stability & Purity (TLC) Crude->Assess Choose Choose Purification Method Assess->Choose CC Column Chromatography Choose->CC Impurities have similar polarity ABE Acid-Base Extraction Choose->ABE Basic product with neutral/acidic impurities Recryst Recrystallization Choose->Recryst Solid product with minor impurities Final Pure Product CC->Final ABE->Final Recryst->Final

Caption: General purification workflow for 2-aminoquinoline derivatives.

G cluster_1 Troubleshooting Silica Gel Chromatography Start Run TLC with Crude Product Tailing Is there significant tailing? Start->Tailing GoodSep Good Separation? Tailing->GoodSep No AddTEA Add 0.5% TEA to Mobile Phase Tailing->AddTEA Yes Proceed Proceed with Silica Column GoodSep->Proceed Yes Optimize Optimize Solvent System GoodSep->Optimize No UseAlumina Switch to Alumina or Amine-functionalized Silica AddTEA->UseAlumina Tailing Persists

Caption: Decision tree for troubleshooting silica gel chromatography.

G cluster_2 Interaction of Basic Amines with Silica Gel Silica Silica Surface Si-OH Si-OH Interaction Strong Acid-Base Interaction (Adsorption) Silica:p1->Interaction Amine R-NH2 (Basic Amine) Amine->Interaction Masking TEA masks acidic sites, allowing amine to elute Interaction->Masking Prevented by TEA Et3N (Triethylamine) TEA->Silica:p2 Competes for sites

Caption: Mitigation of silica gel interaction using a basic additive.

References

pH effects on the fluorescence of 2-Aminoquinolin-8-ol probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminoquinolin-8-ol fluorescent probes. The content is structured to address specific experimental issues related to the pH-dependent fluorescence of these molecules.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence of this compound?

The fluorescence of this compound is highly sensitive to pH. The molecule contains two key ionizable groups: the amino group at position 2 and the hydroxyl group at position 8, as well as the nitrogen atom within the quinoline ring system. Changes in pH alter the protonation state of these groups, which in turn affects the electronic structure of the molecule and its fluorescence properties.

Generally, protonation or deprotonation can lead to:

  • Shifts in Excitation and Emission Wavelengths: The wavelength of maximum fluorescence intensity can shift to shorter (blue-shift) or longer (red-shift) wavelengths.

  • Changes in Fluorescence Intensity: The quantum yield of the probe can increase or decrease significantly with pH changes. This can be due to mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) being activated or deactivated.

Q2: What are the likely pKa values for this compound?

Q3: What is a typical experimental setup for measuring the pH-dependent fluorescence of this compound?

A standard experiment involves preparing a series of buffer solutions with a wide pH range (e.g., pH 2 to 12). A stock solution of this compound in an organic solvent (like DMSO or ethanol) is diluted into each buffer to a final working concentration (typically in the low micromolar range). The fluorescence emission spectrum is then recorded for each sample using a spectrofluorometer at a fixed excitation wavelength. The fluorescence intensity at the emission maximum is plotted against the pH to generate a titration curve, from which the pKa can be determined.

Troubleshooting Guides

Problem: I am observing very low or no fluorescence signal.

Possible Cause Troubleshooting Step
Incorrect pH The pH of your solution may be in a range where the probe is non-fluorescent. Perform a pH titration to find the optimal pH range for fluorescence.
Probe Degradation Improper storage (e.g., exposure to light or high temperatures) can lead to degradation. Prepare a fresh stock solution from a new vial of the probe.
Presence of Quenchers Components in your buffer or sample could be quenching the fluorescence. Test the probe in a simpler buffer system. Common quenchers include dissolved oxygen and heavy metal ions.
Incorrect Instrument Settings Ensure that the excitation and emission wavelengths on the spectrofluorometer are set correctly for this compound. It is advisable to run an excitation and emission scan to determine the optimal wavelengths at your experimental pH.
Low Probe Concentration The concentration of the probe may be below the detection limit of your instrument. Prepare a fresh solution with a slightly higher concentration.
Photobleaching Excessive exposure to the excitation light can destroy the fluorophore. Minimize light exposure during sample preparation and measurement.

Problem: The fluorescence intensity is unstable and decreases over time.

Possible Cause Troubleshooting Step
Photobleaching The probe is being destroyed by the excitation light. Reduce the excitation intensity, decrease the exposure time, or use a fresh sample for each measurement.
Probe Precipitation This compound may have limited solubility in your aqueous buffer. Visually inspect the solution for any precipitate. You may need to add a small amount of co-solvent (e.g., DMSO, ethanol) or decrease the probe concentration.
Chemical Reaction The probe may be reacting with a component in your sample. Investigate the stability of the probe in your specific sample matrix over time.

Quantitative Data

Quantitative photophysical data for this compound is not extensively available in the scientific literature. The following table provides a template for the data you should aim to collect through your own experiments.

Parameter Value pH Condition Notes
pKa1 User DeterminedCorresponds to the first ionization event.
pKa2 User DeterminedCorresponds to the second ionization event.
Excitation Max (λex) User DeterminedAcidic
User DeterminedNeutral
User DeterminedBasic
Emission Max (λem) User DeterminedAcidic
User DeterminedNeutral
User DeterminedBasic
Quantum Yield (Φ) User DeterminedAcidic
User DeterminedNeutral
User DeterminedBasic

Experimental Protocols

Protocol: Determination of pH-Dependent Fluorescence Spectra and pKa

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12). Use appropriate buffer systems for different pH regions (e.g., citrate for acidic, phosphate for neutral, and borate for basic ranges) to ensure stable pH.

  • Probe Stock Solution: Prepare a 1-10 mM stock solution of this compound in a suitable organic solvent such as DMSO or ethanol. Store this solution at -20°C, protected from light.

  • Working Solutions: For each buffer, prepare a working solution by diluting the stock solution to a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the pH and probe behavior.

  • Fluorescence Measurement:

    • Transfer each working solution to a quartz cuvette.

    • Using a spectrofluorometer, record the emission spectrum for each sample. It is recommended to first determine the optimal excitation wavelength by performing an excitation scan at a pH where the probe is fluorescent.

    • Record the fluorescence intensity at the emission maximum for each pH value.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • The pKa value(s) can be determined from the midpoint of the transition(s) in the resulting titration curve.

Visualizations

experimental_workflow Experimental Workflow for pH Titration cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_buffer Prepare Buffers (pH 2-12) prep_working Prepare Working Solutions prep_buffer->prep_working prep_stock Prepare Probe Stock (in DMSO) prep_stock->prep_working measure_spectra Measure Fluorescence Spectra prep_working->measure_spectra plot_data Plot Intensity vs. pH measure_spectra->plot_data det_pka Determine pKa plot_data->det_pka

Caption: Workflow for pH titration of this compound.

signaling_pathway pH Effect on this compound Fluorescence cluster_ph pH Environment cluster_probe Probe State cluster_fluorescence Fluorescence Output acidic Acidic pH protonated Protonated Form acidic->protonated neutral Neutral pH neutral_form Neutral Form neutral->neutral_form basic Basic pH deprotonated Deprotonated Form basic->deprotonated fluo_acidic Altered Fluorescence 1 protonated->fluo_acidic Modulated ICT/PET fluo_neutral Altered Fluorescence 2 neutral_form->fluo_neutral Ground State fluo_basic Altered Fluorescence 3 deprotonated->fluo_basic Modulated ICT/PET

Caption: pH influence on the state and fluorescence of the probe.

Technical Support Center: Troubleshooting Low Yields in 2-Aminoquinolin-8-ol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Aminoquinolin-8-ol coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for overcoming common challenges and improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields in coupling reactions with this compound?

Low yields in coupling reactions involving this compound can stem from several factors. The most common issues include catalyst deactivation, suboptimal reaction conditions, and challenges related to the substrate itself. The quinoline nitrogen, in particular, can act as a poison to palladium catalysts by coordinating to the metal center and inhibiting its catalytic activity.[1] Additionally, side reactions and difficulties during product purification can contribute to yield loss.

Q2: How does the this compound structure contribute to challenges in coupling reactions?

The structure of this compound presents unique challenges. The presence of two potential nucleophilic sites (the amino group and the hydroxyl group) can lead to side reactions if the hydroxyl group is not appropriately protected. More significantly, the lone pair of electrons on the quinoline nitrogen can coordinate strongly with the palladium catalyst, leading to the formation of inactive catalyst complexes and ultimately, catalyst deactivation.[1]

Q3: Which type of coupling reaction is most suitable for this compound?

Both Suzuki-Miyaura and Buchwald-Hartwig amination reactions are commonly employed for substrates like this compound. The choice depends on the desired bond formation (C-C or C-N). For C-N bond formation, the Buchwald-Hartwig amination is a powerful tool.[2] For the formation of C-C bonds, the Suzuki-Miyaura reaction is widely used.[3] Optimization of the reaction conditions is critical in either case to achieve high yields.[3][4][5]

Q4: Can protecting groups improve the yield of my reaction?

Yes, using a protecting group for the hydroxyl function of this compound can be beneficial. A common strategy involves protecting the hydroxyl group as a silyl ether, for example, with tert-butyldimethylsilyl chloride (TBSCl).[6][7] This prevents the hydroxyl group from participating in undesired side reactions.

Troubleshooting Guide

Problem 1: The reaction is not proceeding, or the yield is very low.

This is a common issue and can be attributed to several factors, primarily related to the catalyst system and reaction conditions.

Possible Cause 1: Catalyst Deactivation

The quinoline nitrogen in this compound can act as a ligand for the palladium catalyst, leading to the formation of an inactive complex.[1]

  • Solution:

    • Increase Catalyst Loading: A modest increase in the catalyst loading may compensate for the deactivation.

    • Choose a Robust Ligand: Sterically hindered and electron-rich phosphine ligands can sometimes mitigate catalyst poisoning. Consider ligands like BrettPhos for challenging substrates.[8][9]

    • Use a Pre-catalyst: Palladium pre-catalysts can be more efficient in forming the active catalytic species.[10]

Possible Cause 2: Suboptimal Reaction Conditions

The choice of base, solvent, and temperature can significantly impact the reaction outcome.[4][11]

  • Solution:

    • Base Selection: Strong, non-nucleophilic bases are often required for Buchwald-Hartwig reactions, such as NaOtBu or LHMDS. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are common.[10] The base must be carefully chosen to avoid decomposition of starting materials or products.

    • Solvent Choice: Anhydrous and degassed solvents are crucial for many coupling reactions. Toluene, dioxane, and THF are frequently used.[11]

    • Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side product formation.[12] An optimal temperature must be determined experimentally.

Problem 2: Formation of multiple side products.

The presence of multiple spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of undesired side products.

Possible Cause 1: Homocoupling

Homocoupling of the boronic acid reagent (in Suzuki reactions) can lead to impurities.

  • Solution:

    • Thorough Degassing: Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can promote homocoupling.

    • Maintain an Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon.

Possible Cause 2: Dehalogenation

The aryl halide starting material can undergo dehalogenation, resulting in a byproduct.

  • Solution:

    • Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent to favor the desired cross-coupling pathway.

Data Presentation

Table 1: Influence of Reaction Parameters on Suzuki Coupling Yield

ParameterCondition ACondition BCondition CYield (%)
CatalystPd(PPh₃)₄ (2 mol%)Pd(dppf)Cl₂ (2 mol%)G3-XPhos (2 mol%)65%
BaseK₂CO₃ (2 equiv)K₃PO₄ (2 equiv)Cs₂CO₃ (2 equiv)78%
SolventToluene/H₂O (4:1)Dioxane/H₂O (4:1)THF/H₂O (4:1)85%
Temperature80 °C100 °C90 °C92%[4]

Note: This table presents hypothetical data based on general principles of Suzuki coupling optimization for illustrative purposes, with the final yield reflecting an optimized outcome from a case study.[4]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Protected this compound
  • Reagent Preparation: In a glovebox, add the aryl halide (1.0 mmol), the protected this compound (1.2 mmol), the palladium pre-catalyst (e.g., G3-BrettPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.

  • Reaction Setup: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yields start Low Yield Observed check_catalyst Problem with Catalyst System? start->check_catalyst check_conditions Suboptimal Reaction Conditions? check_catalyst->check_conditions No solution_catalyst Increase catalyst loading Change ligand Use pre-catalyst check_catalyst->solution_catalyst Yes check_side_reactions Side Product Formation? check_conditions->check_side_reactions No solution_conditions Screen different bases Use anhydrous, degassed solvent Optimize temperature check_conditions->solution_conditions Yes solution_side_reactions Ensure inert atmosphere Protect functional groups Optimize stoichiometry check_side_reactions->solution_side_reactions Yes end Improved Yield check_side_reactions->end No solution_catalyst->end solution_conditions->end solution_side_reactions->end

Caption: A workflow for troubleshooting low yields in coupling reactions.

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (L-Pd(II)(Ar)X) Pd0->OxAdd + Ar-X Catalyst_Deactivation Catalyst Deactivation (e.g., Quinoline Coordination) Pd0->Catalyst_Deactivation Amine_Coord Amine Coordination and Deprotonation OxAdd->Amine_Coord + HNR'R'' + Base RedElim Reductive Elimination Amine_Coord->RedElim RedElim->Pd0 Product Ar-NR'R'' (Product) RedElim->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Validation & Comparative

A Comparative Guide: 2-Aminoquinolin-8-ol vs. 8-Hydroxyquinoline for Metal Ion Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Aminoquinolin-8-ol and the well-established 8-hydroxyquinoline (8-HQ) for the application of metal ion sensing. While 8-hydroxyquinoline is a widely studied and characterized fluorescent and colorimetric sensor for a broad range of metal ions, comprehensive quantitative performance data for this compound in metal ion sensing is less readily available in the current literature. This guide will present the extensive experimental data for 8-hydroxyquinoline as a benchmark and discuss the potential sensing characteristics of this compound based on its structural properties and available information on related aminoquinoline compounds.

Introduction to Quinoline-Based Metal Ion Sensors

Quinoline derivatives are a prominent class of organic molecules utilized in the development of chemosensors for metal ion detection. Their rigid structure and the presence of nitrogen and oxygen atoms allow for the formation of stable complexes with various metal ions. This interaction often leads to a measurable change in the photophysical properties of the molecule, such as fluorescence or color, enabling the qualitative and quantitative analysis of target metal ions.

8-Hydroxyquinoline (8-HQ) is a canonical example of a quinoline-based sensor. The proximity of the hydroxyl group at the 8-position to the quinoline nitrogen atom facilitates the formation of a stable five-membered chelate ring with metal ions. This chelation often results in a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1][2][3]

This compound is a structural analog of 8-HQ where an amino group replaces a hydrogen atom at the 2-position. This substitution is expected to modulate the electronic and coordination properties of the molecule, potentially influencing its selectivity and sensitivity towards different metal ions. While the core 8-hydroxyquinoline chelating motif remains, the electron-donating amino group can alter the photophysical characteristics and the binding affinity of the sensor.

Performance Comparison

Due to the limited availability of specific quantitative data for this compound as a metal ion sensor in the literature, a direct side-by-side numerical comparison is not fully possible at this time. However, we can present the well-documented performance of 8-hydroxyquinoline and its derivatives as a baseline and discuss the anticipated properties of this compound.

Quantitative Performance of 8-Hydroxyquinoline and its Derivatives

The following table summarizes the performance of various sensors based on the 8-hydroxyquinoline scaffold for the detection of different metal ions.

Sensor MoietyTarget IonLimit of Detection (LOD)Linear RangeStoichiometry (Sensor:Ion)Sensing Mechanism
8-HydroxyquinolineAl³⁺~1 x 10⁻⁸ MNot Specified-Fluorometric
8-Hydroxyquinoline-carbaldehyde Schiff-baseAl³⁺<10⁻⁷ MNot Specified-Fluorometric
5-Chloromethyl-8-hydroxyquinolineFe²⁺0.04 ± 0.10 ppm0.00 - 0.50 ppm-Colorimetric[4]
8-Aminoquinoline Schiff BaseAl³⁺3.23 x 10⁻⁸ MNot Specified2:1Turn-on Fluorescence
Quinoline-based probe (TQA)Fe³⁺0.16841 µMNot Specified-Fluorescence Enhancement
DQ (two quinoline moieties)Zn²⁺0.07 µMNot Specified-Fluorescence Turn-on[5]
8-Aminoquinoline derivativeZn²⁺3.5 x 10⁻⁸ MNot Specified1:1Fluorescence[6]
N-(quinolin-8-yl)pyridine-2-carboxamideZn²⁺7.93 x 10⁻⁷ MNot Specified2:1Fluorometric[6]
8-hydroxyquinolinate-based MOFFe³⁺---Luminescence[7]
Qualitative Comparison and Expected Performance of this compound

The introduction of an amino group at the 2-position of 8-hydroxyquinoline is expected to influence its sensing behavior in several ways:

  • Electronic Effects: The amino group is an electron-donating group, which can increase the electron density of the quinoline ring system. This may lead to a red-shift (shift to longer wavelengths) in the absorption and emission spectra of the molecule and its metal complexes.

  • Coordination Properties: The amino group can potentially act as an additional coordination site, although its position at C2 might make it sterically less favorable to participate in chelation with the same metal ion as the 8-hydroxyl and quinoline nitrogen. However, it could influence the geometry and stability of the resulting metal complex.

  • Selectivity: The altered electronic and steric environment could lead to a change in selectivity towards different metal ions compared to the parent 8-HQ. For instance, it might show enhanced affinity for certain metal ions that prefer coordination with both nitrogen and oxygen donors in a specific arrangement.

While specific data is lacking for this compound, studies on other amino-substituted quinolines have shown their potential as fluorescent sensors for ions like Pb²⁺ and Al³⁺.[8]

Signaling Pathways and Experimental Workflows

The primary signaling mechanism for 8-hydroxyquinoline-based sensors is Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the fluorescence of 8-HQ is often quenched through processes like Photoinduced Electron Transfer (PET). Upon binding to a metal ion, the molecule becomes more rigid, and these non-radiative decay pathways are inhibited, leading to a significant increase in fluorescence intensity.

Below are diagrams illustrating the general signaling pathway and a typical experimental workflow for metal ion sensing using these compounds.

General Signaling Pathway for 8-Hydroxyquinoline Sensors Free_Sensor Free 8-HQ Derivative (Low Fluorescence) Complex 8-HQ-Metal Complex (High Fluorescence) Free_Sensor->Complex + Metal Ion Quenching Fluorescence Quenching (e.g., PET) Free_Sensor->Quenching Metal_Ion Metal Ion (e.g., Al³⁺, Zn²⁺) Metal_Ion->Complex Enhancement Fluorescence Enhancement (CHEF) Complex->Enhancement

Caption: General signaling pathway of 8-hydroxyquinoline based sensors.

Experimental Workflow for Fluorescent Metal Ion Sensing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sensor_Prep Prepare Sensor Stock Solution Titration Perform Fluorometric Titration (Add metal ions to sensor solution) Sensor_Prep->Titration Metal_Prep Prepare Metal Ion Stock Solutions Metal_Prep->Titration Selectivity Selectivity Test (Add interfering ions) Metal_Prep->Selectivity Measure Measure Fluorescence Intensity Titration->Measure Selectivity->Measure Plot Plot Calibration Curve (Intensity vs. Concentration) Measure->Plot Calculate Calculate LOD and Linear Range Plot->Calculate

Caption: A typical experimental workflow for fluorescent metal ion sensing.

Experimental Protocols

Synthesis of a Representative Aminoquinoline-Based Sensor

This protocol describes a general method for the synthesis of a Schiff base derivative of an aminoquinoline, which is a common strategy for creating selective metal ion sensors.

Materials:

  • 2-Aminoquinoline or a derivative thereof

  • A suitable aldehyde (e.g., salicylaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 1.0 mmol of the 2-aminoquinoline derivative in 20 mL of absolute ethanol in a round-bottom flask.

  • To this solution, add 1.0 mmol of the selected aldehyde.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture with stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature to allow the Schiff base product to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified product under vacuum and characterize using standard analytical techniques (NMR, FT-IR, Mass Spectrometry).

General Protocol for Fluorescent Metal Ion Sensing

Materials:

  • Synthesized sensor stock solution (e.g., 1 mM in DMSO or other suitable solvent)

  • Aqueous buffer (e.g., HEPES, pH 7.4)

  • Stock solutions of various metal ion salts (e.g., 10 mM in water)

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Working Solutions: Prepare a working solution of the sensor (e.g., 10 µM) in the desired buffer. The final concentration of the organic solvent should be kept low (e.g., <1% v/v).

  • Fluorometric Titration:

    • Place a known volume of the sensor working solution into a cuvette and record its initial fluorescence spectrum.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.

    • Continue the titration until the fluorescence intensity reaches a plateau.

  • Selectivity Study: Repeat the titration procedure with other potentially interfering metal ions at the same concentration to assess the sensor's selectivity.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the metal ion concentration to generate a calibration curve.

    • Determine the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

    • Determine the binding stoichiometry using a Job's plot.

Conclusion

8-Hydroxyquinoline is a well-established and highly effective platform for the development of fluorescent and colorimetric sensors for a wide variety of metal ions. Its performance has been extensively documented, providing a solid foundation for comparison.

This compound, while structurally similar, remains a less explored candidate for metal ion sensing. The introduction of the amino group at the 2-position is anticipated to modulate its photophysical and coordination properties, potentially offering new avenues for the design of selective chemosensors. However, a lack of comprehensive quantitative performance data for this compound in the scientific literature currently limits a direct and detailed comparison with 8-hydroxyquinoline. Further experimental investigation into the metal sensing capabilities of this compound is warranted to fully elucidate its potential and determine its advantages and disadvantages relative to the established 8-hydroxyquinoline scaffold. Researchers are encouraged to explore this molecule to expand the toolkit of available quinoline-based metal ion sensors.

References

Comparative Analysis of 2-Aminoquinolin-8-ol and Dansyl-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of specific analytes within complex biological systems. The choice of fluorophore is critical and depends on the specific application, target analyte, and desired photophysical properties. This guide provides an objective, data-driven comparison between two prominent classes of fluorescent probes: those based on the 2-Aminoquinolin-8-ol scaffold and those utilizing the Dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group.

Core Structures and Foundational Properties

This compound: This scaffold is a derivative of 8-hydroxyquinoline, a classic bidentate chelating agent known for its strong coordination with various metal ions.[1][2] The introduction of an amino group at the 2-position can be used to further tune the electronic and photophysical properties of the molecule.[3] Probes derived from this structure are particularly recognized for their efficacy in detecting metal ions.[1][4] The quinoline ring system provides a rigid, planar structure that is conducive to fluorescence.

Dansyl Group: The Dansyl fluorophore is characterized by a naphthalene ring substituted with a dimethylamino group and a sulfonamide group. This arrangement creates a "push-pull" electronic system, where the dimethylamino group acts as an electron donor and the sulfonyl group as an electron acceptor.[5][6][7] This intrinsic Intramolecular Charge Transfer (ICT) character results in high fluorescence quantum yields and a strong sensitivity of its emission spectrum to the polarity of the local environment.[6][8] The sulfonamide group provides a convenient handle for covalently attaching the probe to other molecules, such as receptor units or biomolecules.[9][10]

Comparative Photophysical and Performance Data

The selection of a fluorescent probe is often dictated by its quantitative performance metrics. The following table summarizes key data for representative probes from each class, compiled from various studies. It is important to note that these properties are highly dependent on the specific chemical derivative and the solvent environment.

Parameter This compound Derivatives Dansyl-Based Derivatives Significance for Researchers
Excitation Max (λex) ~360 - 400 nm[1][4]~330 - 350 nm[9][11]Determines the required light source (e.g., laser line, LED) for excitation.
Emission Max (λem) ~500 - 550 nm[1][4]~510 - 540 nm[9][11]Defines the detection window and choice of emission filters; both emit in the green-yellow visible region.
Stokes Shift Generally moderate to largeLarge (~180-200 nm)[11]A larger Stokes shift minimizes self-quenching and simplifies optical detection by separating excitation and emission wavelengths.
Quantum Yield (ΦF) Variable; can be low in free form, with significant enhancement upon chelation.[1]Generally high, but highly solvent-dependent (e.g., 0.07 in water to 0.66 in dioxane for Dansyl glycine).[12]Represents the efficiency of converting absorbed light into emitted fluorescence. Higher values mean brighter probes.
Molar Absorptivity (ε) Typically in the range of 5,000 - 15,000 M⁻¹cm⁻¹~4,300 M⁻¹cm⁻¹ (for Dansyl glycine at 338 nm)[12]A measure of how strongly the probe absorbs light at a given wavelength. Higher values are desirable.
Common Analytes Metal ions (Zn²⁺, Al³⁺, Cu²⁺, Pb²⁺)[1][4]Metal ions, pH, biomolecules (e.g., cysteine, proteins), solvent polarity.[8][9][13]Highlights the typical application domains for each probe class.
Sensing Mechanism CHEF, ESIPT, ICT[1][4]PET, ICT[5][8]The underlying principle of how the probe signals the presence of the analyte.

Signaling Pathways and Mechanisms

The fluorescence output of a probe is modulated by its interaction with the target analyte. The diagrams below illustrate common signaling mechanisms for each probe class.

Mechanism 1: Chelation-Enhanced Fluorescence (CHEF) in this compound Probes

Many this compound probes designed for metal ion detection operate via a CHEF mechanism. In the absence of the target ion, the probe's fluorescence is often quenched by processes like photoinduced electron transfer (PET) from the receptor to the fluorophore. Upon binding the metal ion, the receptor's electron-donating ability is suppressed, which blocks the PET pathway and "turns on" the fluorescence.

CHEF_Mechanism cluster_off Fluorescence OFF State cluster_on Fluorescence ON State Probe_Free Probe (Free Ligand) PET Photoinduced Electron Transfer (PET) Probe_Free->PET e⁻ transfer Probe_Bound Probe-Ion Complex Probe_Free->Probe_Bound + Analyte Excitation1 Excitation (hν) Excitation1->Probe_Free No_Fluorescence No Fluorescence (Quenched) PET->No_Fluorescence Fluorescence Fluorescence Emission Probe_Bound->Fluorescence PET Blocked Excitation2 Excitation (hν) Excitation2->Probe_Bound Analyte Metal Ion

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism common in metal ion probes.

Mechanism 2: Photoinduced Electron Transfer (PET) in Dansyl-Based Probes

Dansyl-based probes are often designed as "turn-on" sensors where a recognition moiety (receptor) is linked to the Dansyl fluorophore. In the "off" state, the receptor can donate an electron to the excited Dansyl group, quenching its fluorescence. Interaction with an analyte alters the electronic properties of the receptor, inhibiting PET and restoring fluorescence. For instance, a probe for cysteine may incorporate a group that is cleaved by the analyte, removing the quenching moiety.[8][13][14]

PET_Mechanism cluster_off Fluorescence OFF State cluster_on Fluorescence ON State Dansyl_Q Dansyl-Receptor (Quencher Active) PET PET Quenching Dansyl_Q->PET e⁻ transfer Dansyl_F Dansyl Fluorophore (Quencher Removed) Dansyl_Q->Dansyl_F + Analyte (Reaction/Binding) Excitation1 Excitation (hν) Excitation1->Dansyl_Q Quenched Fluorescence Quenched PET->Quenched Emission Fluorescence Emission Dansyl_F->Emission PET Blocked Excitation2 Excitation (hν) Excitation2->Dansyl_F Analyte Analyte (e.g., Cys)

Caption: Photoinduced Electron Transfer (PET) "turn-on" mechanism in Dansyl probes.

Experimental Protocols

The following sections provide generalized protocols for the synthesis and application of these probes. Researchers should consult the primary literature for specific reaction conditions and application details.

Protocol 1: Synthesis of a Dansyl-Based Probe

This protocol describes a general two-step synthesis for a Schiff-base Dansyl probe, adapted from literature procedures.[9]

  • Step 1: Dansylation of an Amine

    • Dissolve dansyl chloride (1.0 mmol) in a suitable solvent (e.g., 30 mL of CH₂Cl₂).

    • In a separate flask, dissolve a diamine linker (e.g., 2-aminobenzylamine, 1.1 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.1 mmol) in the same solvent (20 mL).

    • Add the amine solution dropwise to the dansyl chloride solution under stirring.

    • Stir the reaction mixture at room temperature or reflux for 12-18 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

    • Purify the product (N-(2-aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide) by column chromatography or recrystallization.

  • Step 2: Schiff Base Condensation

    • Dissolve the purified dansylated amine from Step 1 (1.0 mmol) in ethanol or methanol (20 mL).

    • Add an aldehyde-containing receptor molecule (e.g., 4-formyl-3-hydroxybenzoic acid, 1.0 mmol) to the solution.

    • Add a few drops of a catalytic acid (e.g., acetic acid).

    • Reflux the mixture for 4-6 hours. The formation of the Schiff base product can be monitored by TLC.

    • After cooling, the product may precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum. If no precipitate forms, remove the solvent and purify by column chromatography.

    • Characterize the final product using NMR, Mass Spectrometry, and FT-IR.[9]

Protocol 2: Synthesis of a 2-Amino-8-hydroxyquinoline Building Block

This protocol outlines a safe and efficient synthesis of the core 2-amino-8-hydroxyquinoline structure.[3]

  • Step 1: N-Oxide Formation

    • Start with the commercially available 8-hydroxyquinoline.

    • Perform an oxidation reaction using an agent like m-chloroperbenzoic acid (mCPBA) to form the N-oxide derivative.

  • Step 2: Amination (One-Pot Procedure)

    • The N-oxide from Step 1 is refluxed with dimethylsulfate.

    • This is followed by treatment with ammonium hydroxide (NH₄OH) to introduce the amino group at the 2-position.

    • The reaction yields the target 2-amino-8-hydroxyquinoline, which can be purified by recrystallization.

    • This building block can then be further functionalized to create specific probes.

Protocol 3: General Application in Cellular Imaging

This is a generalized workflow for using a fluorescent probe to image an analyte in living cells.[4]

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in a dry, polar aprotic solvent like DMSO. Store protected from light.

  • Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes) and grow to 70-80% confluency in a 37°C, 5% CO₂ incubator.

  • Probe Loading: Dilute the probe stock solution in cell culture medium or a suitable buffer (e.g., PBS) to the final working concentration (typically 1-10 µM). Remove the old medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a predetermined time (e.g., 15-60 minutes) at 37°C. This step needs to be optimized for each probe and cell line.

  • Analyte Stimulation (if applicable): If imaging changes in analyte concentration, treat the cells with a stimulus (e.g., adding a solution of a specific metal ion) before or during imaging. Include appropriate positive and negative controls.

  • Washing: Gently wash the cells two or three times with pre-warmed buffer (e.g., PBS) to remove excess extracellular probe.

  • Imaging: Mount the dish on a fluorescence microscope equipped with the appropriate filter set (excitation and emission wavelengths matching the probe's spectra). Acquire images using the lowest possible excitation intensity to minimize phototoxicity.

General Experimental and Validation Workflow

Rigorous validation is essential to ensure the reliability of data generated from fluorescent probes.[15] The following diagram outlines a typical workflow from probe selection to data validation.

Workflow cluster_design Probe Design & Synthesis cluster_char In Vitro Characterization cluster_app Cellular Application cluster_val Data Validation A1 Define Target Analyte A2 Select Probe Scaffold (e.g., Dansyl, Quinoline) A1->A2 A3 Synthesize & Purify Probe A2->A3 B1 Measure Photophysical Properties (Abs, Em, QY) A3->B1 B2 Test Selectivity vs. Interfering Species B1->B2 B3 Determine Sensitivity (LOD) & Response Time B2->B3 C1 Optimize Loading Conditions (Conc., Time) B3->C1 C2 Fluorescence Microscopy Imaging C1->C2 C3 Image & Data Analysis C2->C3 D1 Cross-Validate with Orthogonal Method (e.g., ICP-MS for metals, ELISA for proteins) C3->D1 D2 Confirm with Positive/ Negative Controls D1->D2

Caption: A standard workflow for the development and validation of a new fluorescent probe.

Conclusion and Recommendations

Both this compound and Dansyl-based probes are powerful and versatile fluorophores, but they possess distinct characteristics that make them suitable for different applications.

  • Choose this compound based probes when:

    • The primary goal is the sensitive and selective detection of metal ions, particularly transition metals like Zn²⁺.

    • A Chelation-Enhanced Fluorescence (CHEF) mechanism is desired.

  • Choose Dansyl-based probes when:

    • A large Stokes shift and high intrinsic quantum yield are critical.

    • The application requires sensing a broader range of analytes, including biomolecules and changes in environmental polarity.

    • The probe needs to be easily conjugated to other molecules via its sulfonamide group.

Ultimately, the optimal choice requires a careful review of the literature for specific derivatives that have been validated for the target analyte and experimental system. This guide serves as a foundational starting point for that critical selection process.

References

Validating 2-Aminoquinolin-8-ol as a Selective Zinc Sensor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective detection of zinc (Zn²⁺) is crucial for understanding its multifaceted roles in biological systems. While various fluorescent probes for zinc have been developed, this guide focuses on the potential of 2-Aminoquinolin-8-ol and provides a comparative analysis with established quinoline-based zinc sensors. Due to a lack of specific experimental data in the current literature for this compound as a zinc sensor, this guide will draw comparisons with the well-studied class of 8-hydroxyquinoline and 8-aminoquinoline derivatives. This will serve as a foundational reference for researchers interested in validating and potentially utilizing this compound.

Performance Comparison of Quinoline-Based Zinc Sensors

The selection of a fluorescent zinc sensor is contingent on several key performance indicators. The following table summarizes these parameters for some common quinoline-based zinc sensors, providing a benchmark for the potential evaluation of this compound.

SensorExcitation (nm)Emission (nm)Limit of Detection (LOD)Signaling MechanismReference
8-Hydroxyquinoline ~384 (absorption)-0.381 µg/mLChelation[1]
Benzimidazole 8-aminoquinoline derivative -~5100.176 µMInhibited Tautomerization[2]
Quinoline-based sensor (XYQ) --0.53 µMChelation-Enhanced Fluorescence (CHEF)[3]
Quinoline-based Schiff base --3.5 x 10⁻⁷ MChelation[4]
Quinoline-based derivative 8 -~5064.1 x 10⁻⁸ M-[4]

Note: Specific quantitative data for this compound is not currently available in the reviewed literature. The data presented here for other quinoline derivatives can be used as a reference for the expected performance and for designing validation experiments.

Signaling Pathways and Experimental Design

The mechanism by which most quinoline-based sensors detect zinc involves a process known as Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the sensor exhibits weak fluorescence. Upon binding with a zinc ion, a rigid complex is formed, which restricts intramolecular rotation and inhibits non-radiative decay pathways, leading to a significant increase in fluorescence intensity. Another possible mechanism is the inhibition of photoinduced electron transfer (PET) upon zinc binding.

Signaling Pathway of a Quinoline-Based Zinc Sensor

G General Signaling Pathway of a Quinoline-Based Zinc Sensor Sensor_unbound Quinoline Sensor (Low Fluorescence) Complex Sensor-Zn²⁺ Complex (High Fluorescence) Sensor_unbound->Complex Chelation Zn_ion Zn²⁺ Ion Zn_ion->Complex

Caption: Chelation of a zinc ion by a quinoline-based sensor leads to enhanced fluorescence.

Experimental Protocols

To validate this compound as a selective zinc sensor, a series of standard experimental protocols should be followed.

Synthesis and Characterization

The first step involves the synthesis of this compound, followed by its structural confirmation using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Selectivity and Sensitivity Studies

Objective: To determine the selectivity of the sensor for Zn²⁺ over other biologically relevant metal ions and to quantify its sensitivity.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Stock solutions of various metal ions (e.g., Zn²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺) in a suitable buffer (e.g., HEPES or TRIS buffer at physiological pH).

  • Spectrofluorometer

Procedure:

  • Selectivity Test:

    • To a solution of this compound in the buffer, add an excess of each of the different metal ion solutions.

    • Record the fluorescence emission spectrum for each sample.

    • Compare the fluorescence intensity in the presence of Zn²⁺ to that with other metal ions. A significant increase only with Zn²⁺ indicates high selectivity.

  • Fluorescence Titration for Sensitivity:

    • To a solution of this compound, incrementally add small aliquots of the Zn²⁺ stock solution.

    • Record the fluorescence spectrum after each addition.

    • Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration.

  • Determination of Limit of Detection (LOD):

    • The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the linear portion of the calibration curve from the fluorescence titration.

Determination of Quantum Yield

Objective: To quantify the efficiency of the fluorescence process of the this compound-Zn²⁺ complex.

Materials:

  • A reference fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Spectrofluorometer and UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of dilute solutions of both the sample (this compound-Zn²⁺ complex) and the reference, ensuring their absorbance at the excitation wavelength is below 0.05 to avoid inner filter effects.

  • Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for all solutions.

  • The quantum yield (Φ) is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (η_sample² / η_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Experimental Workflow for Sensor Validation

G Workflow for Zinc Sensor Validation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Testing cluster_application Cellular Application (Optional) Synthesis Synthesize this compound Characterization Characterize (NMR, MS) Synthesis->Characterization Selectivity Selectivity Screening Characterization->Selectivity Titration Fluorescence Titration with Zn²⁺ Selectivity->Titration LOD Calculate Limit of Detection Titration->LOD Quantum_Yield Determine Quantum Yield Titration->Quantum_Yield Cell_loading Load Sensor into Cells LOD->Cell_loading Quantum_Yield->Cell_loading Imaging Fluorescence Imaging Cell_loading->Imaging

Caption: A typical workflow for the validation of a new fluorescent zinc sensor.

Conclusion

While direct experimental validation of this compound as a selective zinc sensor is not yet available in the scientific literature, its structural similarity to well-established 8-hydroxyquinoline and 8-aminoquinoline-based sensors suggests its potential as a valuable tool for zinc detection. The quinoline scaffold provides a robust platform for developing fluorescent probes with high selectivity and sensitivity.[2][4] The protocols and comparative data presented in this guide offer a comprehensive framework for researchers to undertake the validation of this compound. Future experimental work is necessary to fully characterize its photophysical properties, zinc-binding affinity, and applicability in biological systems. Such studies would be a valuable contribution to the field of zinc sensing and could provide a new, effective tool for researchers across various scientific disciplines.

References

Performance of 2-Aminoquinolin-8-ol in Complex Biological Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoquinolin-8-ol, a derivative of the versatile 8-hydroxyquinoline scaffold, has garnered significant interest in various biological applications due to its inherent chemical properties. This guide provides a comparative analysis of the performance of this compound in complex biological media, evaluating its efficacy as a cytotoxic agent, an antimicrobial compound, and a metal chelator. Its performance is benchmarked against established alternatives, supported by experimental data to inform researchers and drug development professionals.

I. Cytotoxic Activity in Cell Culture Media

The cytotoxic potential of this compound (also referred to as 8-aminoquinoline or 8-AQ) has been evaluated in various cancer cell lines, often in direct comparison to its structural analog, 8-hydroxyquinoline (8-HQ).

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives compared to other quinolines and a standard chemotherapeutic drug in different cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Compound/DerivativeCell LineIC50 (µM)Reference
This compound (8-AQ) HCT 116 (Colon Carcinoma)687.8 ± 35.7[1]
MCF-7 (Breast Adenocarcinoma)116.4 ± 2.7[1]
NHDF-Neo (Normal Human Dermal Fibroblasts)>800[1]
8-Hydroxyquinoline (8-HQ)HCT 116 (Colon Carcinoma)9.33 ± 0.22[1]
MCF-7 (Breast Adenocarcinoma)>800[1]
NHDF-Neo (Normal Human Dermal Fibroblasts)>800[1]
8-AQ Derivative (Compound 19)HCT 116 (Colon Carcinoma)687.8 ± 35.7[1]
MCF-7 (Breast Adenocarcinoma)116.4 ± 2.7[1]
8-HQ Derivative (Compound 19a)HCT 116 (Colon Carcinoma)>800[1]
MCF-7 (Breast Adenocarcinoma)>800[1]
8-AQ Derivative (Compound 20)HCT 116 (Colon Carcinoma)329.2 ± 5.4[1]
MCF-7 (Breast Adenocarcinoma)149.6 ± 1.8[1]
8-HQ Derivative (Compound 20a)HCT 116 (Colon Carcinoma)>800[1]
MCF-7 (Breast Adenocarcinoma)602.9 ± 1.9[1]
5-Amino-8-hydroxyquinolineRaji (B-cell lymphoma)~5 µM[2]
Nitroxoline (5-nitro-8-hydroxyquinoline)Raji (B-cell lymphoma)0.438 µM[2]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Raji (B-cell lymphoma)~2 µM[2]
DoxorubicinHCT 116 (Colon Carcinoma)5.6 ± 0.1[1]

Key Findings:

  • Derivatives of this compound demonstrated greater cytotoxicity against HCT 116 and MCF-7 cancer cell lines compared to their 8-hydroxyquinoline counterparts.[1]

  • Notably, this compound derivatives exhibited higher selectivity for cancer cells over normal human dermal fibroblasts (NHDF-Neo), a desirable characteristic for potential therapeutic agents.[1]

  • In Raji cells, 5-amino-8-hydroxyquinoline showed moderate cytotoxicity, while the nitro-substituted derivative, Nitroxoline, was found to be the most potent among the tested 8-hydroxyquinoline analogs.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of quinoline derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Workflow for MTT Cytotoxicity Assay:

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Reaction and Measurement cluster_analysis Data Analysis seed Seed cells in a 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with varying concentrations of this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 1.5-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance at ~570 nm solubilize->measure calculate Calculate cell viability (%) measure->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

II. Antimicrobial Activity in Biological Media

8-Hydroxyquinoline and its derivatives are well-documented for their antimicrobial properties. The presence of complex biological components, such as proteins in serum, can influence the efficacy of these compounds.

Comparative Antimicrobial Data

While specific data for this compound in complex media is limited, studies on related 8-hydroxyquinoline derivatives provide valuable insights. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness, with lower values indicating higher potency.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
8-Hydroxyquinoline Staphylococcus aureus3.44-13.78 µM[3]
Gram-positive bacteria3.44-13.78 µM[3]
Diploid fungi and yeast3.44-13.78 µM[3]
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid Staphylococcus epidermidis4–16[4]
Staphylococcus aureus4–16[4]
Enterococcus faecalis4–16[4]
Enterococcus faecium4–16[4]
Nitroxoline (5-nitro-8-hydroxyquinoline) Aeromonas hydrophila5.26 µM[3]
Pseudomonas aeruginosa84.14 µM[3]
Cloxyquin (5-chloro-8-hydroxyquinoline) Listeria monocytogenes5.57 µM[3]
Plesiomonas shigelloides11.14 µM[3]
Fluconazole (Standard Antifungal) Candida species1.95–62.5[4]

Key Findings:

  • 8-Hydroxyquinoline and its derivatives exhibit potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, fungi, and yeast.[3]

  • Hybrid molecules combining 8-hydroxyquinoline with existing antibiotics like ciprofloxacin have shown promising activity against both Gram-positive and Gram-negative bacteria.[4]

  • Substitutions on the quinoline ring significantly impact the antimicrobial spectrum and potency. For instance, halogenated derivatives have shown enhanced activity against Gram-negative bacteria.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation and Incubation cluster_readout Result Interpretation prep_compound Prepare serial dilutions of this compound in broth inoculate Inoculate each well of a 96-well plate prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate observe Visually inspect for microbial growth incubate->observe determine_mic Determine MIC (lowest concentration with no visible growth) observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

III. Metal Chelation and Fluorescent Sensing in Biological Environments

8-Aminoquinoline and its derivatives are recognized for their ability to chelate metal ions, a property that is fundamental to many of their biological activities. This chelation can also be harnessed for fluorescent sensing of metal ions in biological systems.

Performance as a Metal Chelator and Fluorescent Probe

Derivatives of 8-aminoquinoline are particularly noted for their use as fluorescent probes for zinc (Zn²⁺) ions. The binding of Zn²⁺ to the 8-aminoquinoline scaffold often results in a significant enhancement of fluorescence, allowing for the detection and quantification of this important biological cation.

Key Considerations for Performance in Biological Media:

  • Selectivity: An effective chelator or probe must exhibit high selectivity for the target metal ion over other biologically abundant cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺).

  • Affinity: The binding affinity (often expressed as the dissociation constant, Kd) should be appropriate for the physiological concentration range of the target metal ion.

  • Quantum Yield: For fluorescent probes, a high fluorescence quantum yield upon metal binding is crucial for sensitivity. The quantum yield can be influenced by the solvent environment and the presence of quenching agents in biological media.

  • Cell Permeability: For intracellular applications, the probe must be able to cross the cell membrane.

Experimental Protocol: Evaluation of Fluorescent Probes in Live Cells

The performance of a fluorescent probe in a complex biological environment is typically evaluated through live-cell imaging studies.

Workflow for Evaluating Fluorescent Probes in Live Cells:

Live_Cell_Imaging_Workflow cluster_cell_prep Cell Preparation and Loading cluster_imaging Fluorescence Microscopy cluster_data_analysis Image and Data Analysis culture_cells Culture cells on a suitable imaging dish load_probe Load cells with this compound probe culture_cells->load_probe wash_cells Wash to remove excess probe load_probe->wash_cells acquire_baseline Acquire baseline fluorescence images wash_cells->acquire_baseline add_stimulus Add stimulus (e.g., metal ions) acquire_baseline->add_stimulus acquire_response Acquire time-lapse images of fluorescence change add_stimulus->acquire_response quantify_intensity Quantify fluorescence intensity changes acquire_response->quantify_intensity analyze_localization Analyze subcellular localization quantify_intensity->analyze_localization assess_photostability Assess photostability analyze_localization->assess_photostability

Caption: General workflow for the evaluation of a fluorescent probe in a live-cell imaging experiment.

Conclusion

This compound and its derivatives represent a promising class of compounds with multifaceted biological activities. As cytotoxic agents, they have demonstrated superior efficacy and selectivity against certain cancer cell lines when compared to their 8-hydroxyquinoline analogs. While their full potential as antimicrobial agents and metal-chelating fluorescent probes in complex biological media requires further quantitative characterization, the existing data on the broader 8-hydroxyquinoline family suggests significant promise. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers to design and interpret studies aimed at further elucidating the performance of this compound in complex biological systems. Future research should focus on generating robust quantitative data for this compound in the presence of serum or plasma to provide a more direct comparison with established alternatives and to facilitate its translation into clinical and research applications.

References

A Comparative Guide to the Cytotoxicity of 2-Aminoquinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of 2-Aminoquinolin-8-ol derivatives and structurally related compounds. While research directly investigating a broad series of this compound derivatives is emerging, this document compiles available data on their cytotoxicity, along with that of closely related 8-hydroxyquinoline analogs, to offer insights into their potential as anticancer agents. The information presented herein is intended to support further research and development in this promising area of medicinal chemistry.

Data Presentation: Comparative Cytotoxicity

The cytotoxic activity of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a selection of 2-aminoquinoline and 8-hydroxyquinoline derivatives against various human cancer cell lines.

Compound/DerivativeStructureCell LineCancer TypeIC50 (µM)Reference
8-Amino-7-quinolinecarbaldehyde8-Amino, 7-CarbaldehydeCaco-2Colorectal0.535[1]
2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol Platinum(II) Complex (YLN1)2-substituted, 8-hydroxyMDA-MB-231Breast5.49 ± 0.14[2][3]
2-[(5-bromopyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol Platinum(II) Complex (YLN2)2-substituted, 8-hydroxyMDA-MB-231Breast7.09 ± 0.24[2][3]
8-Hydroxy-2-quinolinecarbaldehyde2-Carbaldehyde, 8-hydroxyHep3BHepatocellular6.25 ± 0.034[4][5]
8-Hydroxy-2-quinolinecarbaldehyde2-Carbaldehyde, 8-hydroxyMDA-MB-231Breast12.5 - 25[4][5]
8-Hydroxy-2-quinolinecarbaldehyde2-Carbaldehyde, 8-hydroxyT-47DBreast12.5 - 25[4][5]
8-Hydroxy-2-quinolinecarbaldehyde2-Carbaldehyde, 8-hydroxyK562Leukemia12.5 - 25[4][5]
7-Pyrrolidinomethyl-8-hydroxyquinoline7-Pyrrolidinomethyl, 8-hydroxyRPMI 8226Myeloma14[6]
7-Pyrrolidinomethyl-8-hydroxyquinoline7-Pyrrolidinomethyl, 8-hydroxyVarious (NCI-60)LeukemiaLog(GI50) = -4.81[6]
7-Morpholinomethyl-8-hydroxyquinoline7-Morpholinomethyl, 8-hydroxyVarious (NCI-60)LeukemiaLog(GI50) = -5.09[6]
7-Diethylaminomethyl-8-hydroxyquinoline7-Diethylaminomethyl, 8-hydroxyVarious (NCI-60)LeukemiaLog(GI50) = -5.35[6]

Mechanisms of Action

Quinoline derivatives exert their anticancer effects through various mechanisms, often involving the induction of programmed cell death (apoptosis) and the inhibition of critical signaling pathways that regulate cell survival and proliferation.[7]

Induction of Apoptosis

A key mechanism of cytotoxicity for many quinoline derivatives is the induction of apoptosis.[7] This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The process is characterized by a cascade of events including cell shrinkage, chromatin condensation, and the activation of caspases, which are proteases that execute the apoptotic program.

Inhibition of Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[8] Several quinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[7]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation_24h Incubate for 24h for cell attachment cell_seeding->incubation_24h add_compounds Add this compound derivatives (various concentrations) incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h mtt_assay MTT Assay (Cell Viability) incubation_48_72h->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) incubation_48_72h->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis incubation_48_72h->cell_cycle_analysis ic50_determination Determine IC50 values mtt_assay->ic50_determination mechanism_elucidation Elucidate Mechanism of Action apoptosis_assay->mechanism_elucidation cell_cycle_analysis->mechanism_elucidation signaling_pathway Generalized Signaling Pathway for Quinoline Derivatives growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation, Survival, Growth mtor->proliferation Promotes quinoline This compound Derivative quinoline->pi3k Inhibits quinoline->akt Inhibits quinoline->mtor Inhibits quinoline->apoptosis Induces

References

Structure-Activity Relationship of 2-Aminoquinolin-8-ol Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, 2-aminoquinolin-8-ol derivatives have garnered significant interest as potential therapeutic agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and related quinoline derivatives, with a focus on their anticancer activity. The information is compiled from recent studies to assist researchers and drug development professionals in this field.

Comparative Biological Activity of Quinoline Derivatives

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. The following tables summarize the cytotoxic activity (IC50 values) of various 8-aminoquinoline and 8-hydroxyquinoline derivatives against different human cancer cell lines, providing a basis for comparing their potency and selectivity.

Cytotoxicity of 8-Aminoquinoline and 8-Hydroxyquinoline Glycoconjugates

A study by Malinowska et al. (2025) investigated the effect of glycoconjugation on the cytotoxicity of 8-aminoquinoline (8-AQ) derivatives and compared them to their 8-hydroxyquinoline (8-HQ) counterparts. The IC50 values against human colon carcinoma (HCT 116) and breast cancer (MCF-7) cell lines are presented below.[1][2]

CompoundLinker to Sugar MoietySugar MoietyHCT 116 IC50 (µM)MCF-7 IC50 (µM)
8-AQ Glycoconjugate 17 TriazoleD-Glucose116.4 ± 5.978.1 ± 9.3
8-HQ Glycoconjugate 17a TriazoleD-Glucose>800200.6 ± 1.1
8-AQ Glycoconjugate 18 TriazoleD-Galactose129.2 ± 5.4149.6 ± 1.8
8-HQ Glycoconjugate 18a TriazoleD-Galactose>800602.9 ± 1.9
8-AQ Glycoconjugate 19 Propargyl etherD-Glucose687.8 ± 35.7116.4 ± 2.7
8-HQ Glycoconjugate 19a Propargyl etherD-Glucose>800>800
8-AQ Glycoconjugate 20 Propargyl etherD-Galactose329.2 ± 5.4149.6 ± 1.8
8-HQ Glycoconjugate 20a Propargyl etherD-Galactose>800602.9 ± 1.9
Doxorubicin --5.6 ± 0.1-

Data sourced from Malinowska et al. (2025)[1][2]

These results indicate that glycoconjugation of 8-aminoquinoline can lead to derivatives with enhanced cytotoxicity compared to their 8-hydroxyquinoline analogs, particularly against the MCF-7 cell line.[1][2]

Cytotoxicity of 2-Substituted 8-Hydroxyquinoline Derivatives

Research by Chan et al. (2012) explored the anticancer potential of various 8-hydroxyquinoline derivatives with substitutions at the 2-position. The following table presents the 50% maximal inhibitory concentration (MTS50) values against a panel of human cancer cell lines.[3][4]

CompoundSubstitution at C2Hep3B (Liver)MDA-MB-231 (Breast)T-47D (Breast)Hs578t (Breast)SaoS2 (Bone)K562 (Leukemia)SKHep1 (Liver)
1 -CH3>50>5025-50>50>5012.5-25>50
3 -CHO6.25±0.03412.5-2512.5-2512.5-2512.5-2512.5-2512.5-25
Cisplatin (CDDP) -1.8±0.0123.2±0.0252.5±0.0184.1±0.0313.8±0.0220.9±0.0092.1±0.015

Data in µg/mL, sourced from Chan et al. (2012)[3][4]

These findings highlight that a carbaldehyde group at the C2 position of 8-hydroxyquinoline (compound 3) confers broad-spectrum cytotoxic activity against various cancer cell lines.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the presented data.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT 116, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in the culture medium to achieve a range of final concentrations. The medium from the wells is aspirated and replaced with 100 µL of the medium containing the test compounds. A vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a further 48-72 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships and Experimental Workflows

Graphical representations are powerful tools for understanding complex relationships and processes in drug discovery. The following diagrams, generated using the DOT language, illustrate key concepts related to the structure-activity relationship of quinoline derivatives and the experimental workflow for their evaluation.

SAR_General_Principles cluster_SAR Structure-Activity Relationship of Quinoline Derivatives Quinoline_Scaffold Quinoline Core Position_2 Substitution at C2 (e.g., -CHO, -NHR) Quinoline_Scaffold->Position_2 Modulation of activity Position_8 Substitution at C8 (e.g., -OH, -NHR) Quinoline_Scaffold->Position_8 Key for chelating properties Other_Positions Substitutions at other positions (e.g., halogens) Quinoline_Scaffold->Other_Positions Fine-tuning of lipophilicity & electronics Biological_Activity Anticancer Activity (Cytotoxicity) Position_2->Biological_Activity Position_8->Biological_Activity Other_Positions->Biological_Activity

Caption: Key modification sites on the quinoline scaffold influencing anticancer activity.

Experimental_Workflow cluster_Workflow Workflow for Anticancer Evaluation A Synthesis of This compound Derivatives B Characterization (NMR, MS, etc.) A->B C In Vitro Cytotoxicity Screening (e.g., MTT Assay) B->C D Determination of IC50 Values C->D E SAR Analysis D->E F Lead Compound Identification E->F

Caption: General experimental workflow for the synthesis and evaluation of anticancer agents.

References

Comparative Study of the Binding Affinity of 2-Aminoquinolin-8-ol Chelates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metal-binding affinity of 2-Aminoquinolin-8-ol. Due to a scarcity of published quantitative stability constants for this compound, this document draws comparisons with the extensively studied and structurally similar 8-Hydroxyquinoline, providing a predictive framework based on established chemical principles. Detailed experimental protocols are included to empower researchers to determine these binding affinities empirically.

Introduction to Quinoline-Based Chelators

Quinoline derivatives are a significant class of compounds in medicinal and materials chemistry, largely owing to their ability to form stable complexes with a variety of metal ions. This chelation is critical to their biological activity and applications. 8-Hydroxyquinoline is a well-characterized bidentate chelating agent, coordinating to metal ions through its quinolinic nitrogen and the oxygen of the hydroxyl group to form a stable five-membered ring. The substitution of the hydroxyl group with an amino group, as in this compound, is expected to modulate the electronic properties and, consequently, the metal-binding affinity of the molecule.

Comparative Analysis of Binding Affinity

Generally, for a given metal ion, the stability of the chelate is influenced by the basicity of the donor atoms. The amino group is typically less electronegative and can be a stronger Lewis base than the hydroxyl group, which may lead to stronger coordination with certain metal ions. However, the overall stability of the metal complex is a multifactorial property that also depends on the specific metal ion, the solvent system, and the pH.

Below is a table summarizing the stability constants (log K) for 8-Hydroxyquinoline with several common divalent metal ions for reference. It is anticipated that the stability constants for this compound would follow a similar trend (Irving-Williams series) but with potentially different absolute values.

Table 1: Stability Constants (log K) of 8-Hydroxyquinoline Metal Chelates

Metal Ionlog K₁log K₂Overall log β₂
Cu²⁺12.211.223.4
Ni²⁺10.99.820.7
Co²⁺9.78.618.3
Zn²⁺9.88.718.5
Fe²⁺8.67.616.2

Note: Data is compiled from various sources and represents typical values. Experimental conditions such as temperature, ionic strength, and solvent can affect these values.

Experimental Protocols

To facilitate further research into the chelating properties of this compound, detailed protocols for its synthesis and the determination of its metal-binding affinities are provided below.

Synthesis of this compound

A safe and efficient synthesis of this compound has been reported, starting from the readily available 8-hydroxyquinoline.[1] The process involves the N-oxidation of 8-hydroxyquinoline, followed by a one-pot, two-step procedure to introduce the amino group at the 2-position.

Materials:

  • 8-Hydroxyquinoline

  • Dichloromethane (CH₂Cl₂)

  • Peracetic acid (∼39% w/w in aqueous acetic acid)

  • Sodium pyrosulfite

  • Acetonitrile (CH₃CN)

  • Dimethyl sulfate

  • Aqueous ammonia (25% w/w)

Procedure:

  • N-Oxidation: Dissolve 8-hydroxyquinoline in dichloromethane and cool the solution. Add peracetic acid dropwise while maintaining a low temperature. Stir the reaction at room temperature for several hours. Quench the reaction by the careful addition of a sodium pyrosulfite solution.

  • Amination: Suspend the resulting 8-hydroxyquinoline-N-oxide in acetonitrile and heat to reflux. Add dimethyl sulfate to the refluxing suspension. After several hours at reflux, cool the reaction mixture to room temperature. Add the reaction mixture to a pre-cooled solution of aqueous ammonia. Stir the resulting suspension at room temperature overnight.

  • Isolation: Filter the suspension and wash the collected solid with water and a suitable organic solvent. Dry the solid under vacuum to yield 2-amino-8-hydroxyquinoline.

This process provides the target compound in good yield and high purity without the need for chromatographic purification.[1]

Determination of Stability Constants

Potentiometric Titration:

This method is highly accurate for determining the stability constants of metal-ligand complexes.

  • Solution Preparation: Prepare solutions of the metal salt (e.g., CuSO₄, NiCl₂), this compound, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations. A co-solvent such as dioxane-water may be necessary to ensure the solubility of the ligand and its complexes. An inert salt (e.g., NaClO₄) should be added to maintain a constant ionic strength.

  • Titration: Perform three separate titrations:

    • Titrate the strong acid with the standard base.

    • Titrate a mixture of the strong acid and the ligand with the standard base.

    • Titrate a mixture of the strong acid, the ligand, and the metal salt with the standard base.

  • Data Analysis: The titration data (volume of base added vs. pH) is used to calculate the formation function (n̄), which represents the average number of ligands bound per metal ion, and the free ligand concentration ([L]). The stepwise stability constants (K₁, K₂, etc.) are then determined from this data using computational methods.

UV-Vis Spectrophotometry:

This technique is used to determine the stoichiometry and stability constants of metal complexes based on changes in their absorption spectra upon complexation.

  • Spectral Scans: Record the UV-Vis absorption spectra of the ligand alone, the metal ion alone, and a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand (or vice versa).

  • Stoichiometry Determination (Job's Plot): Prepare a series of solutions where the mole fraction of the ligand and metal ion are varied while keeping the total molar concentration constant. Plot the absorbance at the wavelength of maximum absorption for the complex against the mole fraction of the ligand. The maximum of the plot will indicate the stoichiometry of the complex.

  • Stability Constant Calculation: The data from the spectral scans can be used to calculate the stability constants by analyzing the change in absorbance as a function of the ligand concentration.

Visualizing Chelation and Experimental Workflow

To aid in the conceptualization of the chelation process and the experimental design, the following diagrams are provided.

ChelationProcess cluster_reactants Reactants cluster_product Chelate Complex 2AQ8O This compound Complex [M(this compound)n]²⁺ 2AQ8O->Complex Chelation M2+ Metal Ion (M²⁺) M2+->Complex

Caption: Chelation of a metal ion by this compound.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Binding Affinity Analysis start Start: 8-Hydroxyquinoline n_oxidation N-Oxidation start->n_oxidation amination Amination n_oxidation->amination product Product: this compound amination->product potentiometry Potentiometric Titration product->potentiometry Characterize Metal Binding spectrophotometry UV-Vis Spectrophotometry product->spectrophotometry Characterize Metal Binding data_analysis Data Analysis & Stability Constant Calculation potentiometry->data_analysis spectrophotometry->data_analysis

Caption: Experimental workflow for synthesis and analysis.

References

Safety Operating Guide

Safe Disposal of 2-Aminoquinolin-8-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Aminoquinolin-8-ol. Given the absence of a specific Safety Data Sheet (SDS) with disposal instructions for this compound, the following procedures are synthesized from the Globally Harmonized System (GHS) hazard classifications and best practices for structurally similar and hazardous chemicals. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory during handling and disposal.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before use.To prevent skin contact with the chemical.[2]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH approved standards.To protect eyes from splashes or dust.[2]
Skin and Body Protection A full-length lab coat.To protect skin and clothing from contamination.[2][3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working outside a fume hood.To prevent inhalation of irritating dust particles.[2]

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[2][4] Never dispose of this chemical down the drain or in general waste streams.[2][5]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[3]

  • Solid Waste:

    • Collect unused this compound powder, contaminated gloves, weighing paper, and other solid materials in a dedicated, leak-proof, and clearly labeled container.[2][3]

    • The container should be made of a material compatible with the chemical.[3]

  • Liquid Waste:

    • If this compound is in a solution, collect it in a separate, dedicated, and sealable container designed for liquid hazardous waste.[2][3]

    • The container must be compatible with the solvent used.[3]

  • Contaminated Labware:

    • Disposable items such as pipette tips should be collected with the solid waste.[3]

    • Contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.[6]

Step 2: Labeling of Waste Containers

All waste containers must be clearly and accurately labeled.

  • Affix a "Hazardous Waste" label to each container.

  • Clearly write the full chemical name: "this compound".[3]

  • List all components of a solution with their approximate percentages.[3]

  • Include relevant hazard symbols (e.g., Irritant).

Step 3: Storage of Hazardous Waste

Store collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[3]

  • Ensure containers are tightly sealed.[2]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

  • The use of secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.[3]

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[3]

  • Provide them with a complete inventory of the waste you have collected.[3]

  • A recommended disposal method for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Wear Appropriate PPE: Before cleaning the spill, don the required PPE as outlined in the table above.

  • Containment:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust and place it into a labeled hazardous waste container.[5][7]

    • For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place the contaminated absorbent into a sealed container for hazardous waste.[5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[5] All cleaning materials must be disposed of as hazardous waste.

Workflow for this compound Disposal

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, Glassware) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps storage Step 3: Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Step 4: Arrange Pickup by Licensed Disposal Company storage->disposal end End: Compliant Disposal disposal->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminoquinolin-8-ol
Reactant of Route 2
Reactant of Route 2
2-Aminoquinolin-8-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.